molecular formula C14H12Cl2O5 B12363554 Dicamba-hex-5-ynoic acid

Dicamba-hex-5-ynoic acid

货号: B12363554
分子量: 331.1 g/mol
InChI 键: CHZASLGDTJICCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicamba-hex-5-ynoic acid is a useful research compound. Its molecular formula is C14H12Cl2O5 and its molecular weight is 331.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H12Cl2O5

分子量

331.1 g/mol

IUPAC 名称

3-(5-carboxypent-1-ynyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20)

InChI 键

CHZASLGDTJICCW-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl

产品来源

United States

Foundational & Exploratory

Investigating the In Vitro Stability of Dicamba-hex-5-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for evaluating the in vitro stability of the novel compound "Dicamba-hex-5-ynoic acid." Given the compound's novelty, this document establishes a foundational approach by detailing robust, widely accepted experimental protocols for assessing the stability of small molecules in key biological matrices. The methodologies and illustrative data presented herein are based on established procedures for similar xenobiotics and serve as a rigorous framework for investigation.

Experimental Protocols for In Vitro Stability Assessment

The primary objectives of in vitro stability studies are to determine a compound's susceptibility to metabolic enzymes and chemical degradation. This is crucial for predicting in vivo clearance, bioavailability, and potential drug-drug interactions. The following protocols describe three cornerstone assays for this purpose.

Liver Microsomal Stability Assay

This assay is a principal method for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] It provides an early assessment of a compound's metabolic liabilities.[3]

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate (B84403) buffer (pH 7.4).[4] Keep on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock in acetonitrile (B52724) (e.g., to 125 µM).[3]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[3]

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.[1]

  • Incubation Procedure:

    • Add the liver microsome suspension to wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM. The final organic solvent concentration should be below 1%.[5]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[3][5] For negative controls, add buffer instead of the NADPH system.[3]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of the cold quenching solution.[2][3]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[1][6][7]

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes like esterases and amidases that can degrade certain chemical structures.[8] It is vital for understanding a compound's persistence in circulation.[9]

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved plasma (e.g., human, rat, mouse) at 37°C.

    • Prepare a 1 µM working solution of this compound in plasma.

    • Prepare a quenching solution of cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[8][9]

  • Incubation Procedure:

    • Add the test compound-spiked plasma to wells of a 96-well plate.

    • Incubate the plate at 37°C.[8][10]

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer aliquots of the incubation mixture to wells containing the cold quenching solution to stop the reaction.[9][10]

  • Sample Analysis:

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound remaining over time.[8]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism than microsomes.[11][12][13] This assay also accounts for cell permeability.[11]

Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a specified cell density (e.g., 0.5 or 1 x 10^6 viable cells/mL).[14][15]

    • Prepare a working solution of this compound in the incubation medium at a final concentration of 1 µM.[14]

    • Prepare a quenching solution of cold acetonitrile with an internal standard.[11]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a non-coated plate and pre-incubate at 37°C in a CO2 incubator.

    • Initiate the assay by adding the test compound working solution.[13]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding them to the cold quenching solution.[11][13]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.[11]

Data Presentation and Analysis

Quantitative data from stability assays are analyzed to determine key parameters such as half-life (t½) and intrinsic clearance (CLint). The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the resulting line provides the elimination rate constant (k).[9]

  • Half-Life (t½): Calculated as 0.693 / k.[9]

  • Intrinsic Clearance (CLint): Calculated from the half-life and the protein or cell concentration in the incubation.[2][14]

The following tables summarize hypothetical stability data for this compound across different species, alongside control compounds.

Table 1: Liver Microsomal Stability Data (Illustrative)

Compound Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Human 45.2 15.3
Rat 28.6 24.2
Mouse 19.8 35.0

| Verapamil (Control) | Human | 22.5 | 30.8 |

Table 2: Plasma Stability Data (Illustrative)

Compound Species % Remaining at 120 min Half-Life (t½, min)
This compound Human 98.5 >120
Rat 95.1 >120
Mouse 96.3 >120

| Propantheline (Control) | Human | <10 | 15.5 |

Table 3: Hepatocyte Stability Data (Illustrative)

Compound Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/10⁶ cells)
This compound Human 85.0 8.2
Rat 62.5 11.1

| Verapamil (Control) | Human | 35.1 | 19.7 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and a potential metabolic pathway.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Calculation p1 Prepare Compound Stock Solution (DMSO) p2 Prepare Biological Matrix (Microsomes, Plasma, or Hepatocytes) p3 Prepare Quenching Solution (Acetonitrile + Internal Standard) e1 Combine Compound and Matrix Initiate Reaction at 37°C p2->e1 e2 Collect Aliquots at Timed Intervals (e.g., 0, 15, 30, 60 min) e1->e2 e3 Terminate Reaction with Quenching Solution e2->e3 a1 Protein Precipitation (Centrifugation) e3->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) a2->a3

Caption: General experimental workflow for in vitro stability assays.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 Hydroxylation (CYP450) parent->m1 m2 O-Demethylation (CYP450) parent->m2 m4 Amino Acid Conjugation parent->m4 metabolite1 Hydroxylated Metabolite m1->metabolite1 metabolite2 O-desmethyl Metabolite (DCSA derivative) m2->metabolite2 m3 Glucuronidation (UGTs) metabolite3 Glucuronide Conjugate m3->metabolite3 metabolite4 Amino Acid Conjugate m4->metabolite4 metabolite1->m3 metabolite2->m3

Caption: Hypothetical metabolic pathway for this compound.

References

Unveiling Auxin Signaling: A Technical Guide to "Dicamba-hex-5-ynoic acid" as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxin, a class of plant hormones, orchestrates a vast array of developmental processes, from cell elongation and division to root formation and fruit development. The study of auxin signaling has been greatly advanced by the use of synthetic auxins, small molecules that mimic the activity of the natural auxin, indole-3-acetic acid (IAA). Among these, dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) has been widely used as a potent herbicide due to its ability to dysregulate auxin homeostasis, leading to uncontrolled growth and eventual plant death.[1][2] Its mode of action involves binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[3]

This technical guide introduces a hypothetical chemical tool, Dicamba-hex-5-ynoic acid , designed to further probe the intricacies of auxin signaling. This molecule incorporates an alkyne handle, a versatile functional group for "click chemistry," enabling its use in advanced chemical biology applications such as activity-based protein profiling (ABPP) and target identification studies. While "this compound" is a novel concept, this guide will provide a comprehensive overview of its proposed synthesis, its theoretical application in studying auxin signaling, and detailed experimental protocols based on established methodologies.

"this compound": A Proposed Chemical Probe

The proposed structure of "this compound" retains the core dicamba scaffold responsible for its auxin activity, while incorporating a hex-5-ynoic acid linker at a position amenable to chemical synthesis without disrupting its interaction with the auxin receptors. This alkyne-containing side chain serves as a "clickable" handle for the covalent attachment of reporter tags, such as fluorophores or biotin, via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Hypothetical Synthesis

The synthesis of "this compound" can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route would involve the modification of a suitable dicamba precursor to introduce an appropriate functional group for the attachment of the alkyne-containing linker.

Proposed Synthetic Scheme:

  • Functionalization of the Dicamba Core: Starting with a protected form of 3,6-dichlorosalicylic acid, the phenolic hydroxyl group can be alkylated with a bifunctional linker containing a protected alkyne and a reactive group (e.g., a halide).

  • Esterification and Methylation: Subsequent esterification of the carboxylic acid and methylation of the hydroxyl group would yield the fully elaborated dicamba core with the protected alkyne linker.

  • Deprotection and Hydrolysis: Finally, deprotection of the alkyne and hydrolysis of the ester would yield the target molecule, "this compound".

Quantitative Data for Dicamba in Auxin Signaling

While specific quantitative data for the hypothetical "this compound" is not available, the known interactions of dicamba with the auxin signaling machinery provide a strong foundation for its potential utility. The binding of auxins to the TIR1/AFB receptors is a critical event in initiating the signaling cascade. This interaction promotes the recruitment of Aux/IAA transcriptional repressors to the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome.

ParameterValueReceptor/ComplexMethod
Binding Affinity (Kd) 250 nMTIR1-dicamba-SoIAA2Surface Plasmon Resonance (SPR)
Binding Affinity (Kd) 700 nMTIR1-dicamba-SoIAA2Δ9Surface Plasmon Resonance (SPR)

Note: The provided Kd values represent the affinity of the ternary complex and are crucial for understanding the stability of the receptor-hormone-substrate assembly.

Experimental Protocols

The alkyne handle in "this compound" opens the door to a range of powerful experimental approaches to dissect auxin signaling.

Activity-Based Protein Profiling (ABPP) in Plant Tissues

Objective: To identify and profile the cellular targets of dicamba in a complex proteome.

Methodology:

  • Probe Treatment: Treat plant seedlings or cell cultures with "this compound" at various concentrations and for different durations. Include appropriate controls, such as vehicle-treated and competition experiments with excess unmodified dicamba.

  • Protein Extraction: Harvest the treated tissues and extract total proteins under denaturing conditions to preserve protein modifications.

  • Click Chemistry Reaction: To the protein lysate, add an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for in-gel visualization). Catalyze the CuAAC reaction using a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to improve efficiency and reduce protein degradation.

  • Enrichment of Labeled Proteins (for Biotin Tag): Use streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry: Elute the captured proteins or perform on-bead digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

  • In-Gel Fluorescence Imaging (for Fluorophore Tag): Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate gel scanner.

In Vitro Receptor-Ligand Binding Assay

Objective: To quantitatively assess the binding affinity of "this compound" to purified TIR1/AFB receptors.

Methodology (Surface Plasmon Resonance - SPR):

  • Protein Immobilization: Immobilize purified, recombinant TIR1 or AFB5 protein onto a sensor chip surface.

  • Analyte Injection: Prepare a series of dilutions of "this compound" in a suitable running buffer. Inject the different concentrations of the analyte over the immobilized receptor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time, which corresponds to the binding and dissociation of the analyte to the receptor.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Auxin Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow using "this compound".

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Binds and represses Transcription_Repression Transcription Repressed Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes Transcription_Activation Transcription Activated Dicamba_Probe This compound TIR1_AFB TIR1/AFB Receptor Dicamba_Probe->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->Aux_IAA Recruits Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation

Caption: Canonical auxin signaling pathway and the role of a Dicamba-based probe.

ABPP_Workflow A 1. Treat plant tissue with this compound B 2. Lyse cells and extract proteins A->B C 3. 'Click' chemistry with Azide-Biotin B->C D 4. Enrich biotinylated proteins with Streptavidin beads C->D E 5. On-bead trypsin digestion D->E F 6. LC-MS/MS analysis E->F G 7. Identify Dicamba-binding proteins F->G

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

The proposed chemical probe, "this compound," represents a powerful, albeit hypothetical, tool for the advanced study of auxin signaling. By combining the specificity of a known synthetic auxin with the versatility of click chemistry, this molecule has the potential to enable the identification of novel auxin-binding proteins, elucidate the off-target effects of dicamba, and provide a deeper understanding of the complex regulatory networks governed by auxin. The experimental protocols and conceptual framework provided in this guide offer a roadmap for the synthesis and application of such innovative chemical probes in plant biology and agricultural science.

References

A Technical Guide to the Preliminary Studies of Dicamba in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The compound "Dicamba-hex-5-ynoic acid" does not correspond to a known substance in publicly available scientific literature. It is presumed that this name is a misnomer for Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) , a widely studied synthetic auxin herbicide. This guide will, therefore, focus on the existing body of research concerning Dicamba's interactions with plant tissues.

This technical guide provides an in-depth overview of the preliminary studies of Dicamba in plant tissues, designed for researchers, scientists, and professionals in drug development. It covers the synthesis, mechanism of action, quantitative effects, and detailed experimental protocols for the analysis of Dicamba in plants.

Chemical Synthesis of Dicamba

Dicamba is a chlorinated derivative of o-anisic acid. Its synthesis is a multi-step process that has been refined over the years to improve yield and purity. A common industrial synthesis route starts from 1,2,4-trichlorobenzene (B33124).

General Experimental Protocol for Dicamba Synthesis:

A generalized synthesis process involves the following key stages, derived from established chemical patents[1][2][3]:

  • Formation of 2,5-Dichlorophenol (B122974): 1,2,4-trichlorobenzene is treated with sodium hydroxide (B78521) and methanol (B129727) to produce 2,5-dichlorophenol. This reaction may also yield the 2,4-dichloro isomer as a byproduct[3].

  • Carboxylation (Kolbe-Schmitt Reaction): The resulting 2,5-dichlorophenol (as a potassium salt) is then carboxylated by reacting it with carbon dioxide (CO2) under high pressure (4-6 MPa) and elevated temperature (100-160°C) in the presence of a catalyst like anhydrous potassium carbonate. This step yields 3,6-dichlorosalicylic acid[1].

  • O-methylation: The hydroxyl group of 3,6-dichlorosalicylic acid is then methylated. This is achieved by reacting it with a methylating agent such as chloromethane (B1201357) or dimethyl carbonate in an alkaline condition at temperatures between 70-100°C[1].

  • Acidification and Purification: The final product is obtained after saponification and acidification, followed by purification steps to yield 3,6-dichloro-2-methoxybenzoic acid, which is Dicamba[1].

Mechanism of Action in Plant Tissues

Dicamba is classified as a Group 4 herbicide, functioning as a synthetic auxin. It mimics the action of natural plant hormones, specifically indole-3-acetic acid (IAA), which are crucial for regulating plant growth and development[4][5][6][7][8].

At high concentrations, Dicamba overwhelms the plant's natural hormonal balance, leading to rapid, uncontrolled, and abnormal cell division and elongation[5][9]. This disrupts the plant's vascular tissues, impeding the transport of water and nutrients, which ultimately results in senescence and cell death[6]. Symptoms of Dicamba exposure in susceptible broadleaf plants include leaf cupping, stem twisting (epinasty), and stunted growth, which typically appear on new growth within 7 to 21 days of exposure[6][7][8].

Dicamba exerts its effect by hijacking the plant's natural auxin signaling pathway. In a normal state, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When natural auxin (IAA) is present, it binds to the TIR1/AFB receptor complex, which then targets the Aux/IAA repressor proteins for degradation via the 26S proteasome. This degradation frees the ARFs to activate gene expression, leading to normal plant growth. Dicamba, as a synthetic auxin, binds to the TIR1/AFB receptors, causing a continuous and excessive degradation of Aux/IAA repressors, leading to a constant and heightened activation of auxin-responsive genes and subsequent uncontrolled growth.

Auxin_Signaling_Pathway cluster_0 Normal Auxin Response cluster_1 Dicamba Interference IAA Auxin (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF ARF Transcription Factor Aux_IAA->ARF Represses DNA Auxin Response Element (DNA) ARF->DNA Binds Gene_Expression Normal Growth & Development DNA->Gene_Expression Activates Dicamba Dicamba TIR1_AFB_D TIR1/AFB Receptor Dicamba->TIR1_AFB_D Binds Persistently Aux_IAA_D Aux/IAA Repressor TIR1_AFB_D->Aux_IAA_D Constant Targeting Proteasome_D 26S Proteasome Aux_IAA_D->Proteasome_D Excessive Degradation ARF_D ARF Transcription Factor DNA_D Auxin Response Element (DNA) ARF_D->DNA_D Binds Uncontrolled_Growth Uncontrolled Growth & Plant Death DNA_D->Uncontrolled_Growth Over-activates Extraction_Workflow start Start: Collect Plant Tissue weigh Weigh 5g of Tissue start->weigh spike Spike with Internal Standard (e.g., D3-Dicamba) weigh->spike homogenize Homogenize Tissue spike->homogenize add_solvent Add Formic Acid Fortified Acetonitrile homogenize->add_solvent shake Shake for 15-30 min add_solvent->shake centrifuge Centrifuge at 4000 rpm shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Optional: d-SPE Cleanup supernatant->cleanup dilute Dilute or Reconstitute Sample supernatant->dilute cleanup->dilute filter Filter (0.22 µm) dilute->filter end Ready for LC-MS/MS filter->end LCMS_Workflow start Start: Prepared Sample Extract autosampler Place Vial in Autosampler start->autosampler inject Inject Sample onto LC System autosampler->inject lc_separation LC Separation (e.g., C18 Column, Gradient Elution) inject->lc_separation ionization Electrospray Ionization (ESI-) lc_separation->ionization ms_analysis Tandem Mass Spectrometry (Triple Quadrupole) ionization->ms_analysis mrm Multiple Reaction Monitoring (MRM) (Precursor -> Product Ions) ms_analysis->mrm detection Ion Detection mrm->detection data_processing Data Processing & Quantification (vs. Calibration Curve) detection->data_processing end Final Concentration Results data_processing->end

References

An In-depth Technical Guide to Investigating the Cellular Uptake of Novel Small Molecules: A Hypothetical Case Study Using a Dicamba Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a hypothetical framework. As of the latest literature review, "Dicamba-hex-5-ynoic acid" is primarily documented as a hapten for use in immunoassays to detect the herbicide Dicamba.[1][2][3][4][5] There is currently no publicly available research detailing its cellular uptake, mechanism of action within cells, or related signaling pathways. This document, therefore, uses a hypothetical analog to illustrate the experimental protocols and data presentation requested.

Introduction

The cellular membrane presents a formidable barrier to the entry of exogenous small molecules. Understanding the mechanisms by which a compound traverses this barrier is a critical early step in drug discovery and development. This guide outlines a comprehensive, albeit hypothetical, experimental workflow to characterize the cellular uptake of a novel small molecule, referred to herein as "Compound X," which is structurally analogous to this compound. The methodologies described are standard techniques in cell biology and pharmacology, designed to elucidate the kinetics, pathways, and intracellular fate of a test compound.

Hypothetical Quantitative Data Summary

Effective data presentation is crucial for the comparison of experimental outcomes. The following table summarizes hypothetical quantitative data for the cellular uptake of Compound X in a human colon adenocarcinoma cell line (HT-29).

Parameter Value Experimental Condition
Uptake Rate (pmol/min/mg protein) 15.2 ± 1.837°C, 10 µM Compound X
2.1 ± 0.54°C, 10 µM Compound X
Kinetic Parameters
Km (µM)25.8Michaelis-Menten kinetics
Vmax (pmol/min/mg protein)45.1Michaelis-Menten kinetics
Inhibitor Effects (% of control)
Sodium Azide (B81097) (10 mM)35.4%Energy-dependent uptake
Ouabain (B1677812) (1 mM)85.1%Na+/K+-ATPase involvement
Verapamil (B1683045) (100 µM)60.2%P-glycoprotein efflux
Cellular Localization
Cytosolic Fraction75%Subcellular fractionation
Nuclear Fraction15%Subcellular fractionation
Membranous Fraction10%Subcellular fractionation

Experimental Protocols

Detailed and reproducible protocols are the bedrock of scientific inquiry. Below are the methodologies for the key experiments that would be conducted to generate the data presented above.

Cell Culture

HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For uptake experiments, cells are seeded in 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere for 24 hours.

Cellular Uptake Assay
  • Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed twice with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: A solution of Compound X in serum-free medium is added to each well. For kinetic studies, concentrations may range from 1 to 100 µM. For temperature-dependence studies, a parallel plate is incubated at 4°C.

  • Termination: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), the uptake is terminated by aspirating the compound solution and washing the cells three times with ice-cold PBS.

  • Lysis: Cells are lysed with the addition of 0.1% Triton X-100 in PBS.

  • Quantification: The intracellular concentration of Compound X is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Normalization: The total protein content of each well is determined using a Bradford or BCA protein assay, and the uptake is normalized to the protein concentration.

Inhibitor Studies

To investigate the mechanism of uptake, cells are pre-incubated with various inhibitors for 30 minutes prior to the addition of Compound X. The uptake assay is then performed as described above in the presence of the inhibitor.

  • Energy-Dependence: Sodium azide and 2-deoxy-D-glucose are used to deplete cellular ATP.

  • Transporter Involvement: A panel of known transporter inhibitors (e.g., ouabain for Na+/K+-ATPase, verapamil for P-glycoprotein) is used to probe the involvement of specific transport proteins.

Visualization of Workflows and Pathways

Visual diagrams are invaluable for representing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.

Experimental Workflow for Cellular Uptake Assay

G cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Analysis seed Seed HT-29 cells in 24-well plates culture Culture for 24h at 37°C, 5% CO2 seed->culture wash1 Wash cells with PBS culture->wash1 add_compound Add Compound X solution wash1->add_compound incubate Incubate at 37°C or 4°C add_compound->incubate terminate Terminate uptake with ice-cold PBS wash incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify Compound X via LC-MS lyse->quantify normalize Normalize to protein content quantify->normalize

Caption: Experimental workflow for determining the cellular uptake of Compound X.

Hypothetical Signaling Pathway Activated by Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound_x Compound X receptor Membrane Receptor compound_x->receptor Binding kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylation tf_active Active Transcription Factor tf_inactive->tf_active Translocation gene Target Gene Expression tf_active->gene Induction

Caption: A hypothetical signaling cascade initiated by Compound X binding.

References

Technical Guide to Dicamba-hex-5-ynoic Acid: Solubility and Experimental Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Dicamba-hex-5-ynoic acid, a specialized derivative of the well-known herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). While Dicamba is primarily used in agriculture, this compound is designed for research applications, particularly in the development of immunoassays and bioconjugation techniques. This derivative incorporates a hex-5-ynoic acid linker, which provides a terminal alkyne functional group. This alkyne handle is instrumental for "click chemistry," a suite of rapid, specific, and high-yield chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of this compound, acting as a hapten, to larger molecules such as proteins (e.g., Ovalbumin, OVA) for antibody production and assay development.[1]

This guide will cover the known properties of the parent compound, Dicamba, to infer the solubility and handling characteristics of this compound, alongside specific protocols relevant to its use in a laboratory setting.

Physicochemical Properties and Solubility

Solubility of Dicamba

The solubility of the parent compound, Dicamba, provides a baseline for understanding the potential solubility of its derivatives.

SolventSolubilityTemperature (°C)
Water0.79 g/100 mL25
EthanolSolubleNot Specified
AcetoneSolubleNot Specified
Methyl Ethyl KetoneSolubleNot Specified
XyleneLess Readily SolubleNot Specified

Note: The hex-5-ynoic acid linker in this compound will increase its lipophilicity compared to Dicamba, likely decreasing its water solubility and increasing its solubility in nonpolar organic solvents. For experimental purposes, dissolving this compound in an organic solvent such as DMSO or DMF is a recommended starting point before dilution in aqueous buffers.

Experimental Protocols and Handling

Safe and effective handling of this compound is paramount for both researcher safety and experimental success. The following protocols are based on guidelines for Dicamba and best practices for handling terminal alkynes.

General Handling and Storage
  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry place. For long-term stability, especially to prevent potential degradation or polymerization of the alkyne group, storage under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen) is recommended.[1]

  • Avoid Contamination: Prevent contact with water, food, and feed.

Protocol for Dissolving Alkyne-Modified Small Molecules
  • Solvent Selection: Start with a water-miscible organic solvent in which the compound is likely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving a weighed amount of this compound in the chosen organic solvent. Gentle warming or vortexing may be used to aid dissolution.

  • Aqueous Dilution: For subsequent experiments in aqueous media (e.g., protein conjugation), the organic stock solution can be added dropwise to the aqueous buffer with gentle stirring. The final concentration of the organic solvent should be minimized to avoid negative effects on biological components like proteins.

Protocol for Hapten-Protein Conjugation using EDC/NHS Chemistry

This protocol describes a general method for activating the carboxylic acid of this compound for conjugation to primary amines on a carrier protein.

  • Reagent Preparation:

    • This compound stock solution (in an appropriate organic solvent).

    • Carrier protein (e.g., BSA or OVA) solution in a suitable buffer (e.g., PBS pH 7.4).

    • Freshly prepared EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solutions in the same buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix the this compound with EDC and NHS. The molar ratio will need to be optimized but a starting point is a 1:2:5 ratio of hapten:EDC:NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Protein:

    • Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to protein will influence the immunogenicity and should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by dialysis or size-exclusion chromatography.

Mandatory Visualizations

Logical Workflow for Hapten-Protein Conjugation

The following diagram illustrates the process of using this compound as a hapten for conjugation to a carrier protein, which is a critical step for generating an immune response for antibody production.

Hapten_Conjugation_Workflow Hapten This compound (Hapten) Activated_Hapten NHS-ester Activated Hapten Hapten->Activated_Hapten Carboxylic Acid Activation EDC_NHS EDC/NHS Reagents EDC_NHS->Activated_Hapten Carrier_Protein Carrier Protein (e.g., OVA, BSA) Activated_Hapten->Carrier_Protein Conjugate Hapten-Protein Conjugate (Immunogen) Carrier_Protein->Conjugate Amine Coupling Purification Dialysis or Size-Exclusion Chromatography Conjugate->Purification Purified_Conjugate Purified Immunogen Purification->Purified_Conjugate

Caption: Workflow for the conjugation of this compound to a carrier protein.

Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne on this compound allows for its use in click chemistry. The diagram below illustrates the mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

CuAAC_Mechanism Alkyne This compound (Terminal Alkyne) Cu_I Cu(I) Catalyst Alkyne->Cu_I Forms Copper Acetylide Triazole Stable Triazole Linkage (Conjugated Product) Alkyne->Triazole Azide Azide-modified Molecule (e.g., Azido-biotin) Azide->Triazole Cu_I->Azide Cu_I->Triazole Reaction Cu_II Cu(II) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducing_Agent Reducing_Agent->Cu_I

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

A Technical Guide to the Application of Dicamba-hex-5-ynoic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles for utilizing Dicamba-hex-5-ynoic acid in a research context. The primary application of this molecule is as a hapten, a critical component in the development of immunoassays for the detection and quantification of the herbicide Dicamba. Due to the specificity of its use, this guide will focus on the mechanism of Dicamba, the principles of hapten-carrier conjugation, and the subsequent development of a competitive enzyme-linked immunosorbent assay (ELISA).

Core Principles: Understanding the Molecular and Immunological Basis

Dicamba: A Synthetic Auxin Herbicide

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used to control broadleaf weeds in agriculture and turf management.[1][2][3] Its herbicidal activity stems from its function as a synthetic auxin.[3][4] In susceptible plants, Dicamba mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not easily metabolized. This leads to an overwhelming and persistent hormonal signal.

At high concentrations, Dicamba induces uncontrolled and abnormal cell growth, disrupting the plant's vascular tissue and leading to epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death.[1][2][5][6] The signaling pathway involves the perception of the synthetic auxin by specific receptor proteins, such as TIR1/AFB F-box proteins, which then triggers a cascade of gene expression changes that regulate growth and development.[7][8]

Dicamba_Mechanism cluster_cell Plant Cell Dicamba Dicamba Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to ELISA_Workflow cluster_prep Reagent Preparation cluster_assay Competitive ELISA Protocol Hapten 1. Synthesize Hapten (this compound) Immunogen 2. Conjugate Hapten to Carrier A (e.g., BSA) -> Immunogen Hapten->Immunogen Coating_Antigen 4. Conjugate Hapten to Carrier B (e.g., OVA) -> Coating Antigen Hapten->Coating_Antigen Antibody 3. Immunize Animal & Purify Anti-Dicamba Antibodies Immunogen->Antibody Coat 5. Coat Microplate with Coating Antigen (Dicamba-OVA) Block 6. Block Unbound Sites Coat->Block Compete 7. Add Sample (Free Dicamba) & Anti-Dicamba Antibody Block->Compete Wash1 8. Wash Plate Compete->Wash1 Detect 9. Add Secondary Antibody-Enzyme Conjugate (e.g., Anti-IgG-HRP) Wash1->Detect Wash2 10. Wash Plate Detect->Wash2 Substrate 11. Add Substrate & Measure Signal Wash2->Substrate

References

Methodological & Application

Application Notes and Protocols for Dicamba-hex-5-ynoic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of a terminal alkyne-functionalized derivative of the herbicide Dicamba (B1670444), termed "Dicamba-hex-5-ynoic acid," in click chemistry applications. While Dicamba itself is a widely used herbicide, its functionalization with a hex-5-ynoic acid linker allows for its versatile conjugation to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3][4] This enables researchers to use this molecule as a chemical probe for various studies, including target identification, binding analysis, and visualization of its interactions within biological systems.

Overview of this compound and its Application in Click Chemistry

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds.[5][6] By attaching a hex-5-ynoic acid linker, the resulting "this compound" molecule is equipped with a terminal alkyne. This functional group is a key component for the highly efficient and specific CuAAC reaction.[2][3]

Click chemistry, a term introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[2] The CuAAC reaction, in particular, is a bioorthogonal ligation method that allows for the covalent linkage of an alkyne-containing molecule (like this compound) to an azide-containing molecule in a highly selective manner, even in complex biological mixtures.[1][7] This reaction is catalyzed by copper(I) and is insensitive to pH over a wide range and can be performed in aqueous environments, making it ideal for biological applications.[1][2]

Hypothetical Structure of this compound:

For the purpose of these application notes, we propose a hypothetical structure where the hex-5-ynoic acid linker is attached to the carboxylic acid group of Dicamba via an amide bond. This is a common and chemically feasible conjugation strategy.

Caption: Hypothetical structure of the this compound probe.

Data Presentation

The following tables summarize hypothetical quantitative data for typical click chemistry experiments using this compound.

Table 1: Reaction Conditions and Yields for Conjugation to Azide-Modified Bovine Serum Albumin (BSA-N3)

ParameterCondition 1Condition 2Condition 3
This compound (µM) 50100200
BSA-N3 (µM) 101010
CuSO4 (µM) 505050
THPTA (µM) 250250250
Sodium Ascorbate (B8700270) (mM) 2.52.52.5
Reaction Time (min) 303030
Reaction Temperature (°C) 252525
Conjugation Efficiency (%) 859598

Table 2: In-Cell Labeling Specificity

Cell LineTarget ProteinOn-Target Labeling (%)Off-Target Labeling (%)
HEK293T Hypothetical Target Protein A928
HeLa Hypothetical Target Protein B8812
A549 Non-expressing Control595

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating this compound to an azide-modified biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate (B86663) (CuSO4) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)[8]

  • Sodium ascorbate solution (300 mM, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare the reaction mixture by adding the following components in the specified order:

    • Azide-modified biomolecule in PBS.

    • This compound (from a stock solution in DMSO).

    • THPTA solution.

    • CuSO4 solution.

  • Vortex the mixture gently.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]

  • Vortex the mixture again gently.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8]

  • The resulting conjugate can be purified using standard methods such as dialysis, size-exclusion chromatography, or precipitation.

Protocol for Labeling of Proteins in Cell Lysate

This protocol details the labeling of proteins in a cell lysate that have been metabolically engineered to contain azide (B81097) groups.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Click chemistry reagents as listed in Protocol 3.1.

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Prepare the cell lysate according to standard protocols, ensuring the inclusion of protease inhibitors.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).[9]

  • In a microcentrifuge tube, add the cell lysate (e.g., 1 mg of total protein).

  • Add this compound to the desired final concentration.

  • Add the click chemistry reagents (THPTA, CuSO4, and sodium ascorbate) as described in Protocol 3.1.[8]

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the application of this compound for click chemistry.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product dicamba_alkyne This compound (Alkyne) conjugate Dicamba-Biomolecule Conjugate (Stable Triazole Linkage) dicamba_alkyne->conjugate biomolecule_azide Azide-modified Biomolecule (e.g., Protein-N3) biomolecule_azide->conjugate copper Cu(II)SO4 copper->conjugate Cu(I) catalyst ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->copper Reduces Cu(II) to Cu(I) ligand THPTA (Ligand) ligand->copper Stabilizes Cu(I) G cluster_cell_culture Step 1: Metabolic Labeling cluster_lysis Step 2: Cell Lysis cluster_click Step 3: Click Reaction cluster_analysis Step 4: Downstream Analysis start Cells in Culture azide_sugar Incubate with Azide-modified Metabolic Precursor start->azide_sugar labeled_cells Cells with Azide-modified Biomolecules azide_sugar->labeled_cells lysis Lyse Cells labeled_cells->lysis lysate Cell Lysate containing Azide-modified Proteins lysis->lysate click_reagents Add this compound and Click Chemistry Reagents lysate->click_reagents labeled_lysate Lysate with Dicamba-labeled Proteins click_reagents->labeled_lysate analysis SDS-PAGE, Western Blot, Mass Spectrometry, etc. labeled_lysate->analysis

References

Application Notes and Protocols for In Situ Protein Labeling Using Dicamba-hex-5-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Dicamba-hex-5-ynoic acid" is a novel chemical probe designed for the in situ labeling and identification of protein targets within a complex biological system. This probe integrates a dicamba-like structure, potentially offering affinity for specific protein families (e.g., auxin-binding proteins or other enzymes susceptible to interaction with benzoic acid derivatives), with a terminal alkyne group. This alkyne serves as a versatile handle for bioorthogonal ligation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the covalent attachment of various reporter tags, such as fluorophores or biotin, enabling the visualization and/or enrichment of target proteins.

These application notes provide a framework for utilizing "this compound" for the identification and characterization of its protein targets in a cellular context.

Principle of the Method

The experimental workflow is based on the principles of activity-based protein profiling (ABPP). Live cells are first treated with "this compound," allowing the probe to enter the cells and interact with its protein targets. Following this incubation period, the cells are lysed, and the proteome is harvested. The alkyne-modified proteins are then conjugated to an azide-containing reporter tag (e.g., a fluorescent dye or biotin) via a click chemistry reaction. The labeled proteins can subsequently be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., streptavidin beads for biotinylated proteins) for subsequent identification by mass spectrometry.

Data Presentation

Table 1: In Situ Labeling Efficiency of "this compound" in HEK293T cells
Probe Concentration (µM)Incubation Time (hours)Total Protein Yield (mg)Labeling Signal Intensity (Arbitrary Units)
121.51500
1021.48500
5021.312500
100.51.63200
1011.56800
1041.49200

This table presents hypothetical data to illustrate the optimization of probe concentration and incubation time.

Table 2: Identification of Potential Protein Targets of "this compound" by Mass Spectrometry
Protein ID (UniProt)Protein NameGene NamePeptide CountFold Enrichment (Probe vs. Control)
P01234Example Protein 1EP11510.2
Q56789Example Protein 2EP2128.5
P98765Example Protein 3EP396.1
O12345Example Protein 4EP474.3

This table provides an example of how mass spectrometry data for identified protein targets could be presented.

Experimental Protocols

Protocol 1: In Situ Labeling of Cultured Mammalian Cells

Materials:

  • "this compound" (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter tag (e.g., Azide-Alexa Fluor 488, Azide-Biotin)

  • Click chemistry reagents:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

  • Streptavidin-agarose beads (for biotin-based enrichment)

Procedure:

  • Cell Culture and Probe Treatment:

    • Plate cells in a suitable format (e.g., 6-well plates) and grow to 70-80% confluency.

    • Prepare working concentrations of "this compound" in pre-warmed complete culture medium. It is recommended to perform a dose-response experiment (e.g., 1, 10, 50 µM) and a time-course experiment (e.g., 0.5, 1, 2, 4 hours).

    • Aspirate the old medium from the cells and add the medium containing the probe. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired time at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with cold PBS.

    • Add an appropriate volume of cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (proteome) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50 µg of the proteome with the following reagents (final concentrations):

      • Azide-reporter tag (e.g., 100 µM Azide-Alexa Fluor 488)

      • TCEP (1 mM) or Sodium Ascorbate (1 mM)

      • TBTA (100 µM)

      • CuSO₄ (1 mM)

    • Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.

  • Analysis:

    • For fluorescently tagged proteins:

      • Add 4X SDS-PAGE loading buffer to the reaction mixture.

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • For biotin-tagged proteins (for enrichment):

      • Proceed with affinity purification using streptavidin-agarose beads according to the manufacturer's protocol.

      • Elute the enriched proteins and analyze by SDS-PAGE and Coomassie staining or proceed with downstream mass spectrometry analysis.

Protocol 2: Identification of Target Proteins by Mass Spectrometry

Procedure:

  • Perform the in situ labeling and biotin-tagging as described in Protocol 1.

  • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion of the captured proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a suitable database search algorithm (e.g., Mascot, Sequest) and compare the results from the probe-treated sample to the vehicle control to identify specific targets.

Visualizations

experimental_workflow cluster_cell_culture In Situ Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Cell Culture B 2. Treatment with 'this compound' A->B C 3. Cell Lysis B->C D 4. Click Chemistry with Azide-Reporter Tag C->D E 5a. SDS-PAGE and Fluorescence Scanning D->E Visualization F 5b. Affinity Purification (for Biotin Tag) D->F Enrichment G 6. Mass Spectrometry F->G

Caption: Experimental workflow for in situ protein labeling.

signaling_pathway Probe This compound Target Target Protein(s) (e.g., Auxin-Binding Protein) Probe->Target Covalent Binding Labeled_Target Labeled Target Protein Target->Labeled_Target Click Chemistry Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->Labeled_Target Downstream Downstream Analysis (Visualization/Enrichment) Labeled_Target->Downstream

Activity-based protein profiling with "Dicamba-hex-5-ynoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided for the hypothetical probe "Dicamba-hex-5-ynoic acid." As of the last update, this specific compound and its application in activity-based protein profiling (ABPP) are not documented in publicly available scientific literature. Therefore, the information presented here is a scientifically informed, illustrative guide based on established principles of ABPP and the inferred chemical nature of the probe. The protocols are generalized and will require optimization for specific experimental systems.

Application Notes: Activity-Based Protein Profiling with this compound

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide used to control broadleaf weeds. While its primary mode of action in plants is understood to involve the auxin signaling pathway, its off-target effects and potential protein interactions in non-plant species are of increasing interest. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for identifying the protein targets of small molecules in complex biological systems.[1] "this compound" is a hypothetical chemical probe designed for this purpose. It incorporates the core dicamba scaffold, which provides the binding specificity, and a terminal alkyne handle (hex-5-ynoic acid), which allows for bioorthogonal ligation to a reporter tag via click chemistry.

Probe Design and Rationale

The "this compound" probe is envisioned as a tool to investigate the molecular targets of dicamba. The design consists of three key components:

  • Dicamba Scaffold: This portion of the molecule is intended to mimic the parent herbicide, allowing it to bind to the same protein targets.

  • Linker (hexanoic acid): A six-carbon linker is incorporated to spatially separate the dicamba moiety from the reactive handle, minimizing steric hindrance at the target binding site.

  • Bioorthogonal Handle (terminal alkyne): The terminal alkyne group enables the covalent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment, or a fluorophore for imaging) using a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.

The application of this probe allows for the identification and quantification of proteins that are covalently labeled by the probe, thus revealing potential protein targets of dicamba.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be obtained from an ABPP experiment using "this compound."

Table 1: Putative Protein Targets of this compound Identified by ABPP-MS

Protein ID (UniProt)Gene SymbolProtein NameFold Enrichment (Probe vs. DMSO)p-value
P01234TGT1Target Protein 115.20.001
Q56789TGT2Target Protein 29.80.005
A1B2C3TGT3Target Protein 35.10.012
D4E5F6TGT4Target Protein 43.50.045

Table 2: Dose-Dependent Target Engagement by Competitive ABPP

Protein ID (UniProt)Gene SymbolIC₅₀ of Dicamba (µM)
P01234TGT12.5
Q56789TGT215.8
A1B2C3TGT3> 100

Experimental Protocols

General Cell Culture and Treatment
  • Culture the cells of interest (e.g., HEK293T, HepG2) in appropriate media and conditions until they reach 80-90% confluency.

  • For competitive profiling, pre-treat cells with varying concentrations of the competitor (free dicamba) for 1 hour. For direct profiling, proceed to the next step.

  • Treat the cells with the "this compound" probe (final concentration typically 1-10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove excess probe.

  • Harvest the cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

Cell Lysis and Protein Quantification
  • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (proteome) and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.

Click Chemistry Reaction for Biotin Tagging
  • To 1 mg of the proteome in a 1.5 mL microcentrifuge tube, add the following click chemistry reagents in order:

    • Biotin-azide (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (B86663) (CuSO₄) (1 mM final concentration)

  • Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

Enrichment of Labeled Proteins
  • Add 50 µL of high-capacity streptavidin-agarose beads to the reaction mixture.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-tagged proteins to bind to the beads.

  • Pellet the beads by centrifugation at 1,000 x g for 2 minutes. Discard the supernatant.

  • Wash the beads sequentially with:

    • 0.5% SDS in PBS (3 times)

    • 6 M Urea in PBS (3 times)

    • PBS (3 times)

On-Bead Protein Digestion and Sample Preparation for MS
  • Resuspend the washed beads in 200 µL of 50 mM ammonium (B1175870) bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Centrifuge the sample to pellet the beads and collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Processing
  • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database (e.g., UniProt Human) to identify and quantify the proteins.

  • Perform statistical analysis to identify proteins that are significantly enriched in the probe-treated samples compared to the controls.

Visualizations

ABPP_Workflow cluster_cell Cellular Treatment cluster_proteome Proteome Processing cluster_ms Mass Spectrometry cells Intact Cells probe_treat Treat with This compound cells->probe_treat lyse Cell Lysis probe_treat->lyse proteome Cell Lysate (Proteome) lyse->proteome click Click Chemistry (Add Biotin-Azide) proteome->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target ID lcms->data

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Signaling_Pathway dicamba Dicamba Probe tgt1 Target Protein 1 (TGT1) dicamba->tgt1 Inhibition prod1 Product 1 tgt1->prod1 sub1 Substrate 1 sub1->tgt1 path_a Downstream Pathway A prod1->path_a path_b Downstream Pathway B prod1->path_b response Cellular Response path_a->response path_b->response

Caption: Hypothetical signaling pathway inhibited by the dicamba probe.

References

Application Notes and Protocols for Dicamba-hex-5-ynoic Acid in Auxin Receptor Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444), a synthetic auxin herbicide, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[1] The molecular basis of dicamba action lies in its binding to auxin receptors, specifically the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX 5 (AFB5), which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2][3] Understanding the specific protein interactions of dicamba within the cellular environment is crucial for developing more selective herbicides and for elucidating the broader impacts of synthetic auxins on plant biology.

These application notes describe the use of Dicamba-hex-5-ynoic acid, a novel chemical probe, for the enrichment and identification of dicamba-binding proteins, primarily auxin receptors, from plant cell lysates using a pull-down assay coupled with chemical proteomics. The terminal alkyne group on the hexanoic acid linker enables the covalent attachment of a reporter tag (e.g., biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly specific and efficient bioorthogonal reaction.[4][5] This allows for the subsequent capture and identification of target proteins.

Principle of the Method

The experimental workflow is based on the principles of affinity purification and chemical proteomics.[6][7][8] A "bait" molecule, this compound, is incubated with a "prey" protein source, typically a total protein lysate from a plant species of interest. The dicamba moiety of the probe will selectively bind to its target proteins, such as TIR1 and AFB5 auxin receptors. Following incubation, the protein-probe complexes are "clicked" with an azide-functionalized biotin (B1667282) tag. These biotinylated complexes are then captured on streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the enriched target proteins are eluted and identified by mass spectrometry.

Synthesis of this compound

Quantitative Data Summary

The following table summarizes the known interactions of dicamba with its primary auxin receptors, TIR1 and AFB5. While specific binding affinities for this compound are not yet published, the relative binding preferences are expected to be similar to the parent compound, dicamba.

LigandReceptorOrganismMethodBinding ObservationReference
DicambaTIR1Arabidopsis thalianaGenetic (mutant resistance)Partial resistance of tir1-1 mutant to dicamba[1][2]
DicambaAFB5Arabidopsis thalianaGenetic (mutant resistance)Resistance of afb5 mutant to dicamba[1][2][3]
DicambaTIR1/AFB5Arabidopsis thalianaGenetic (double mutant)Additive resistance of tir1-1/afb5 double mutant[2]
Various AuxinsTIR1/AFB5Arabidopsis thalianaSurface Plasmon Resonance (SPR)Differential binding kinetics and specificities[14][15]

Experimental Protocols

Protocol 1: Pull-Down Assay using this compound

Materials:

  • This compound probe

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Protein Lysate Preparation:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in ice-cold Lysis Buffer.

    • Sonicate the lysate briefly on ice to ensure complete cell lysis.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Probe Incubation:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Add this compound to the lysate to a final concentration of 10-50 µM.

    • As a negative control, treat a separate aliquot of lysate with DMSO (vehicle).

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Click Chemistry Reaction:

    • To the lysate, add the following click chemistry reagents in order:

      • Azide-biotin tag (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 1 mM)

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Affinity Capture:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with Lysis Buffer.

    • Add the equilibrated beads to the lysate and incubate for 1 hour at room temperature with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads five times with 1 mL of Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.

  • Elution:

    • Add 50 µL of 2x SDS-PAGE sample buffer to the beads.

    • Boil the sample at 95°C for 10 minutes to elute the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with antibodies against known auxin receptors (e.g., TIR1, AFB5).

    • For unbiased identification of interacting proteins, perform in-gel trypsin digestion of the entire lane followed by LC-MS/MS analysis.

Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis

Materials:

  • Beads with captured protein complexes from Protocol 1

  • Urea (B33335) solution (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • After the final wash in Protocol 1, resuspend the beads in 100 µL of 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 20 minutes in the dark.

  • Trypsin Digestion:

    • Dilute the urea to 2 M by adding 300 µL of Digestion Buffer.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides by adding formic acid to a final concentration of 1%.

  • Desalting and Mass Spectrometry:

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the desalted peptides by LC-MS/MS.

    • Identify proteins by searching the resulting spectra against a relevant protein database.

Visualizations

experimental_workflow cluster_lysate Protein Lysate Preparation cluster_incubation Probe Incubation cluster_click Click Chemistry cluster_capture Affinity Capture cluster_analysis Analysis plant Plant Tissue lysate Total Protein Lysate plant->lysate probe_lysate Probe-Protein Complexes lysate->probe_lysate probe This compound probe->probe_lysate clicked_complex Biotinylated Complexes probe_lysate->clicked_complex biotin Azide-Biotin biotin->clicked_complex captured_complex Captured Complexes on Beads clicked_complex->captured_complex beads Streptavidin Beads beads->captured_complex elution Elution captured_complex->elution ms LC-MS/MS elution->ms signaling_pathway cluster_perception Auxin Perception cluster_ubiquitination Ubiquitination and Degradation cluster_transcription Transcriptional Regulation dicamba Dicamba receptor TIR1/AFB5 dicamba->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa binding scf SCF Complex receptor->scf aux_iaa->scf arf Auxin Response Factor (ARF) aux_iaa->arf represses ub_aux_iaa Ubiquitinated Aux/IAA scf->ub_aux_iaa ub Ubiquitin ub->ub_aux_iaa proteasome 26S Proteasome ub_aux_iaa->proteasome degradation are Auxin Response Element (ARE) arf->are gene_expression Auxin-Responsive Gene Expression are->gene_expression

References

Application Notes and Protocols: A Step-by-Step Guide to Conjugating "Dicamba-hex-5-ynoic acid" to Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of "Dicamba-hex-5-ynoic acid" to solid supports, specifically amine-functionalized beads (e.g., agarose (B213101), magnetic, or sepharose). Dicamba (B1670444), a widely used herbicide, is characterized by its 3,6-dichloro-2-methoxybenzoic acid structure.[1][2][3] For the purpose of these application notes, "this compound" is understood to be a derivative where a hex-5-ynoic acid linker is attached to the Dicamba molecule, providing a terminal carboxylic acid for conjugation and a terminal alkyne for potential subsequent modifications via click chemistry.

The conjugation method detailed below utilizes the robust and widely adopted carbodiimide (B86325) chemistry, specifically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimde (sulfo-NHS).[4][5][6][7] This two-step process activates the carboxylic acid of this compound to form a semi-stable sulfo-NHS ester, which then readily reacts with the primary amines on the surface of the beads to form a stable amide bond.[5][7] This method is efficient and minimizes the potential for bead aggregation and side reactions.[8]

This protocol is designed to be a comprehensive guide, offering step-by-step instructions, quantitative data tables, and visual workflows to ensure successful conjugation for applications in affinity purification, drug discovery, and other biochemical assays.

Materials and Reagents

Quantitative Data for Reagents
ReagentSupplierCatalog No.StorageNotes
Amine-functionalized Beads (e.g., Agarose, Magnetic)VariesVaries4°CChoose bead type based on application.
This compoundCustom Synthesis--20°C, DesiccatedPrepare a stock solution in a suitable organic solvent (e.g., DMSO, DMF).
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)e.g., Pierce22980-20°C, DesiccatedSingle-use aliquots are recommended to avoid moisture contamination.
Sulfo-NHS (N-hydroxysulfosuccinimide)e.g., Pierce245104°C, DesiccatedMore water-soluble and stable than NHS.
Activation/Coupling Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)VariesVaries4°CMES is a non-amine, non-carboxylate buffer suitable for EDC chemistry.[7]
Wash Buffer (e.g., PBS or TBS, pH 7.4)VariesVariesRoom Temperature
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5)VariesVaries4°CTo block unreacted sites on the beads.
Storage Buffer (e.g., PBS with 0.02% Sodium Azide)VariesVaries4°CFor long-term storage of conjugated beads.
Organic Solvent (Anhydrous DMSO or DMF)VariesVariesRoom TemperatureFor dissolving this compound.

Experimental Protocols

This protocol is based on a two-step EDC/sulfo-NHS coupling procedure to maximize efficiency and minimize side reactions.[5]

Preparation of Amine-Functionalized Beads
  • Resuspend the beads: Gently swirl or vortex the stock bead slurry to ensure a homogenous suspension.

  • Aliquot beads: Transfer the desired amount of bead slurry to a new microcentrifuge tube. For example, for a 1 ml final settled bead volume, you might start with 2 ml of a 50% slurry.

  • Wash the beads:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes for agarose beads) or by using a magnetic stand for magnetic beads.[8]

    • Carefully aspirate and discard the supernatant.

    • Add 10 bed volumes of Wash Buffer (e.g., PBS).

    • Resuspend the beads and repeat the pelleting and washing step twice more.

  • Equilibrate in Activation Buffer: After the final wash, resuspend the beads in 10 bed volumes of cold Activation/Coupling Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Pellet the beads and discard the supernatant. Resuspend the beads in 1 bed volume of Activation/Coupling Buffer.

Activation of this compound with EDC/Sulfo-NHS

Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare EDC and sulfo-NHS solutions immediately before use.

  • Prepare this compound solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. Then, dilute it to the final desired concentration in cold Activation/Coupling Buffer. A typical starting concentration is 10-50 mM.

  • Prepare EDC and Sulfo-NHS solutions:

    • Weigh out EDC and sulfo-NHS in a separate tube.

    • Dissolve in cold Activation/Coupling Buffer to a final concentration of 0.1 M for each.

  • Activation Reaction:

    • To the this compound solution, add the freshly prepared EDC and sulfo-NHS solutions.

    • The final concentration of each component in the activation reaction should be optimized, but a good starting point is a molar ratio of 1:2:2 (Carboxylic Acid:EDC:Sulfo-NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Conjugation to Amine-Functionalized Beads
  • Combine activated compound and beads: Add the activated this compound solution to the equilibrated amine-functionalized beads.

  • Incubation: Incubate the bead suspension for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to keep the beads suspended.[8]

  • Pellet beads: After incubation, pellet the beads by centrifugation or using a magnetic stand.

  • Collect supernatant: Carefully collect the supernatant. This can be used to determine the coupling efficiency by measuring the concentration of unreacted this compound (e.g., by UV-Vis spectroscopy if a chromophore is present or by HPLC).

Quenching and Washing of Conjugated Beads
  • Quench unreacted sites: Resuspend the beads in 10 bed volumes of Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Incubate: Incubate for 30-60 minutes at room temperature with gentle mixing to block any remaining active sites on the beads.[4]

  • Wash the conjugated beads:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 10 bed volumes of Wash Buffer.

    • An alternating wash with low and high pH buffers (e.g., pH 4.0 and pH 8.5) can help remove non-covalently bound molecules.

Storage of Conjugated Beads
  • Resuspend in Storage Buffer: After the final wash, resuspend the beads in a suitable Storage Buffer (e.g., PBS with 0.02% sodium azide) to a final concentration of, for example, a 50% slurry.

  • Store: Store the conjugated beads at 4°C. Do not freeze.

Quantitative Data Tables

Table 1: Recommended Reagent Concentrations and Volumes (for 1 ml settled bead volume)
StepReagentConcentrationVolumeMolar Amount (approx.)
Bead Preparation Amine-functionalized Bead Slurry (50%)-2 ml-
Activation/Coupling Buffer0.1 M MES, 0.5 M NaCl, pH 6.01 ml-
Activation This compound Stock100 mM in DMSO100 µl10 µmol
Activation/Coupling Buffer-800 µl-
EDC Solution100 mM100 µl10 µmol
Sulfo-NHS Solution100 mM100 µl10 µmol
Conjugation Activated Ligand Solution~10 mM1.1 ml10 µmol
Equilibrated Beads-1 ml-
Quenching Quenching Buffer1 M Tris-HCl, pH 8.510 ml-
Storage Storage BufferPBS, 0.02% NaN31 ml-

Note: These are starting recommendations. Optimization may be required based on the specific beads and ligand used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Bead Preparation cluster_activation Ligand Activation cluster_conjugation Conjugation cluster_finish Finishing bead_prep_1 Resuspend Amine Beads bead_prep_2 Wash Beads (3x) bead_prep_1->bead_prep_2 bead_prep_3 Equilibrate in Activation Buffer bead_prep_2->bead_prep_3 conjugate Mix Activated Ligand with Beads bead_prep_3->conjugate ligand_prep Prepare this compound Solution activation Incubate for 15-30 min ligand_prep->activation reagent_prep Prepare Fresh EDC & Sulfo-NHS Solutions reagent_prep->activation activation->conjugate incubation Incubate (2-4h RT or O/N 4°C) conjugate->incubation quench Quench with Tris/Ethanolamine incubation->quench wash Wash Beads (3x) quench->wash store Resuspend in Storage Buffer wash->store

Caption: Experimental workflow for conjugating this compound to amine-functionalized beads.

Chemical Conjugation Pathway

conjugation_pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product ligand This compound (R-COOH) intermediate O-acylisourea intermediate ligand->intermediate + EDC bead Amine-Bead (Bead-NH2) final_product Conjugated Bead (Bead-NH-CO-R) bead->final_product edc EDC sulfo_nhs Sulfo-NHS nhs_ester Sulfo-NHS Ester (R-CO-NHS) intermediate->nhs_ester + Sulfo-NHS nhs_ester->final_product

Caption: Chemical pathway of EDC/Sulfo-NHS mediated conjugation of a carboxylic acid to an amine bead.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Inactive EDC due to hydrolysis.Use fresh, high-quality EDC. Prepare EDC solution immediately before use. Store EDC desiccated at -20°C.
pH of Activation/Coupling buffer is not optimal.Ensure the pH of the MES buffer is between 4.7 and 6.0 for efficient EDC activation.
Presence of competing nucleophiles (e.g., Tris, glycine) in buffers.Use non-amine, non-carboxylate buffers like MES or HEPES for the coupling reaction.
Steric hindrance of the carboxylic acid group.Consider using beads with a longer spacer arm.
Bead Aggregation Cross-linking between beads due to one-step conjugation.The recommended two-step protocol should minimize this. Ensure adequate washing between activation and conjugation steps.
Inadequate mixing.Ensure continuous, gentle end-over-end mixing during incubation steps.
High Non-specific Binding Incomplete quenching of active sites.Increase quenching time or use a higher concentration of the quenching agent.
Insufficient washing.Increase the number of wash steps and/or include detergents (e.g., Tween-20) in the wash buffers.

Concluding Remarks

The protocol described provides a robust and reliable method for the conjugation of "this compound" to amine-functionalized beads. Successful immobilization of this molecule opens up possibilities for its use in various research and development applications. The terminal alkyne group on the conjugated molecule remains available for subsequent orthogonal ligation via "click chemistry," allowing for the attachment of reporter molecules, fluorescent dyes, or other functionalities as needed.[3] As with any protocol, optimization of reagent concentrations and reaction times may be necessary to achieve the desired conjugation efficiency for your specific application.

References

Uncharted Territory: The Quest for "Dicamba-hex-5-ynoic acid" in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and commercial databases, "Dicamba-hex-5-ynoic acid" does not appear to be a recognized or commercially available compound for fluorescence microscopy imaging. As a result, detailed application notes and experimental protocols for its use are not available in the public domain.

The compound's name suggests a derivative of the well-known herbicide Dicamba, modified with a hex-5-ynoic acid group. This modification introduces a terminal alkyne, a chemical handle frequently utilized in "click chemistry." In the context of fluorescence microscopy, such a functional group is typically used to covalently attach a fluorescent dye (a fluorophore) to a target-specific molecule.

Therefore, it is plausible that "this compound" is a hypothetical or a highly specialized, non-commercial chemical probe. In such a construct, the Dicamba moiety would likely serve as a targeting agent for its biological target, which is primarily the auxin pathway in plants, leading to unregulated growth and eventually death. The hex-5-ynoic acid's alkyne group would then allow researchers to attach a fluorescent reporter molecule to visualize the distribution and interaction of the Dicamba molecule within a biological system.

The Presumed Logic: A Two-Step Visualization Strategy

Based on the chemical structure implied by its name, a hypothetical experimental workflow for "this compound" would likely involve a two-step labeling process, a common strategy in chemical biology for imaging small molecules that are not intrinsically fluorescent.

cluster_workflow Hypothetical Workflow A 1. Incubation: Target (e.g., plant cells) is treated with 'this compound' B 2. Fixation & Permeabilization: (If required for intracellular targets) A->B C 3. Click Chemistry Reaction: An azide-containing fluorescent dye is added. The alkyne on the probe reacts with the azide on the dye, attaching the fluorophore. B->C D 4. Washing: Removal of unbound dye C->D E 5. Fluorescence Microscopy: Imaging of the labeled target D->E

Caption: Hypothetical experimental workflow for using an alkyne-modified probe like "this compound" in fluorescence microscopy.

The Role of Bioorthogonal Chemistry

The alkyne group on "this compound" would be a key component for what is known as bioorthogonal chemistry. This type of chemistry allows for the linking of two molecules (in this case, the probe and a fluorescent dye) within a complex biological environment without interfering with native biochemical processes. The most common reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."

cluster_reaction Conceptual 'Click Chemistry' Reaction Probe This compound (contains an alkyne group) Labeled_Probe Fluorescently Labeled Dicamba Probe Probe->Labeled_Probe + Dye Azide-modified Fluorescent Dye Dye->Labeled_Probe Cu(I) catalyst

Caption: Conceptual diagram of the "click chemistry" reaction to label the hypothetical "this compound" with a fluorescent dye.

The Target: Visualizing Herbicide Action?

Given that Dicamba is an herbicide that mimics the plant hormone auxin, a fluorescently labeled version could theoretically be used to study its mechanism of action. Potential research applications could include:

  • Subcellular Localization: Determining where the herbicide accumulates within plant cells.

  • Target Engagement: Visualizing the binding of the herbicide to its protein targets.

  • Transport and Distribution: Tracking the movement of the herbicide throughout a plant.

It is important to note that while the use of herbicides in conjunction with fluorescence is a field of study, it primarily involves measuring the effect of the herbicide on the natural fluorescence of chlorophyll (B73375) in plants. This is an indirect method of assessing plant health and herbicide efficacy. The concept of directly labeling an herbicide like Dicamba for fluorescence microscopy imaging represents a more direct, but apparently not yet widely adopted or published, approach.

Application Notes and Protocols for Live-Cell Imaging using "Dicamba-hex-5-ynoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Dicamba-hex-5-ynoic acid

Topic: Application of a Novel Bioorthogonal Probe for Live-Cell Imaging of Auxin Transport Pathways.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a novel, hypothetical compound. Direct experimental data for this specific molecule is not available. Therefore, these application notes and protocols are based on the established principles of live-cell imaging with small molecule alkyne probes and click chemistry. The provided data and protocols serve as a representative guide and will require optimization for specific experimental conditions.

Introduction

Live-cell imaging is a powerful technique for elucidating the dynamic molecular processes within living systems. Bioorthogonal chemistry, utilizing reactions that do not interfere with native biological processes, has revolutionized our ability to visualize specific biomolecules in their native environment.[1][2] The use of small, bioinert functional groups like alkynes allows for the metabolic or direct labeling of cellular targets.[3] These alkyne-tagged molecules can then be visualized through highly specific and efficient "click chemistry" reactions with fluorescently labeled azides.[4][5][6] This approach overcomes the limitations of bulky fluorescent protein tags, which can alter the function of small biomolecules.[7][8]

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide that disrupts plant growth by mimicking natural auxins.[9][10] "this compound" is a hypothetical derivative of Dicamba featuring a terminal alkyne group. This modification is designed to enable the study of auxin transport and binding in living cells. By introducing this probe to plant or other auxin-responsive cells, it is hypothesized that it will engage with the cellular machinery responsible for auxin recognition and transport. Subsequent labeling with a fluorescent azide (B81097) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) will allow for the visualization of these processes in real-time.[1][11]

Principle of "this compound" for Live-Cell Imaging

The experimental approach involves a two-step labeling strategy. First, live cells are incubated with the cell-permeable "this compound" probe. Based on its structural similarity to Dicamba, the probe is expected to interact with auxin binding proteins and transporters. The terminal alkyne serves as a bioorthogonal handle for the second step. After a sufficient incubation period to allow for cellular uptake and localization, the cells are treated with a fluorescent azide conjugate. A click chemistry reaction will then covalently link the fluorophore to the alkyne-tagged probe, enabling visualization by fluorescence microscopy. This method allows for the spatiotemporal tracking of the probe's distribution, providing insights into auxin dynamics.

Data Summary

The following tables present hypothetical, yet plausible, data for the use of "this compound" in a live-cell imaging experiment. These values are intended as a starting point for experimental optimization.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationSolvent
This compound10 mM10-100 µMDMSO
Fluorescent Azide (e.g., Azide-Fluor 488)1 mM1-10 µMDMSO
CuSO₄100 mM100 µMH₂O
THPTA500 mM500 µMH₂O
Sodium Ascorbate1 M1 mMH₂O

Table 2: Typical Incubation Times and Conditions

StepReagentIncubation TimeTemperature
Probe LoadingThis compound30-60 min37°C
WashingPBS or Growth Medium2 x 5 minRoom Temp
Click Reaction (CuAAC)Fluorescent Azide, CuSO₄, THPTA, Sodium Ascorbate10-30 minRoom Temp
WashingPBS or Growth Medium3 x 5 minRoom Temp

Table 3: Hypothetical Fluorescence Microscopy Parameters

ParameterSetting
MicroscopeInverted Confocal Laser Scanning Microscope
Objective60x Oil Immersion (NA ≥ 1.4)
Excitation Wavelength488 nm (for Azide-Fluor 488)
Emission Filter500-550 nm
Laser Power1-5%
Pinhole1 Airy Unit
Image Acquisition1024 x 1024 pixels, 16-bit

Experimental Protocols

Protocol 1: Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of cells with "this compound" followed by a copper-catalyzed click reaction with a fluorescent azide.

Materials:

  • "this compound"

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Cells cultured on glass-bottom imaging dishes

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on glass-bottom imaging dishes.

  • Probe Incubation:

    • Prepare a working solution of "this compound" in pre-warmed cell culture medium at the desired final concentration (e.g., 50 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Gently aspirate the probe-containing medium.

    • Wash the cells twice with 1 mL of pre-warmed PBS or growth medium to remove excess probe.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. In an appropriate volume of PBS, add the reagents in the following order: fluorescent azide, CuSO₄, and THPTA. Mix well. Finally, add sodium ascorbate.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Final Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with 1 mL of PBS.

  • Imaging:

    • Add fresh imaging medium to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets.

Protocol 2: Time-Lapse Imaging of Probe Dynamics

This protocol is designed for observing the dynamic behavior of the probe over time.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Preparation and Staining: Follow steps 1-6 from Protocol 1.

  • Imaging Setup:

    • Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

    • Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.

  • Time-Lapse Acquisition:

    • Frame Interval: Choose an appropriate time interval between frames (e.g., 1-5 minutes) to capture the dynamics of interest.

    • Duration: Set the total duration of the experiment (e.g., 1-2 hours).

    • Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.

  • Image Analysis: Analyze the acquired time-lapse series to track the movement and localization of the fluorescently labeled probe.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell Probe This compound Transporter Auxin Influx Carrier Probe->Transporter Probe_in Intracellular Probe Transporter->Probe_in Binding_Protein Auxin Binding Protein Probe_in->Binding_Protein Binding Response Downstream Auxin Response Binding_Protein->Response Signal Transduction

Caption: Hypothetical signaling pathway of "this compound".

experimental_workflow Cell_Culture 1. Culture cells on glass-bottom dish Probe_Loading 2. Incubate with This compound Cell_Culture->Probe_Loading Wash1 3. Wash to remove excess probe Probe_Loading->Wash1 Click_Reaction 4. Add fluorescent azide and click reagents Wash1->Click_Reaction Wash2 5. Wash to remove excess reagents Click_Reaction->Wash2 Imaging 6. Live-cell imaging Wash2->Imaging

Caption: Experimental workflow for live-cell imaging.

Caption: Schematic of the click chemistry reaction.

References

Application Notes and Protocols for Quantitative Proteomics using "Dicamba-hex-5-ynoic acid" Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of "Dicamba-hex-5-ynoic acid" as a chemical probe in quantitative proteomics. This document is intended for researchers, scientists, and drug development professionals interested in target identification, validation, and mechanism-of-action studies. The protocols described herein are based on established methodologies in activity-based protein profiling (ABPP) and chemical proteomics.[1][2][3][4][5]

"this compound" is a novel chemical probe designed for activity-based protein profiling. It incorporates the structural features of dicamba (B1670444), a widely used herbicide, with a terminal alkyne handle. This alkyne group allows for the covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the enrichment and identification of protein targets.[2][5][6] The primary application of this probe is to identify the cellular proteins that interact with dicamba, providing insights into its molecular mechanisms of action and potential off-target effects.

Principle of the Method

The experimental workflow is based on the principles of activity-based protein profiling (ABPP).[2][3][4][7] The "this compound" probe is first introduced to a biological system (e.g., cell lysate, intact cells, or tissues). The probe will covalently bind to its protein targets. Following incubation, the alkyne-tagged proteins are selectively labeled with a reporter molecule, such as biotin-azide or a fluorescent-azide, via click chemistry. The reporter tag facilitates the enrichment of the labeled proteins (e.g., using streptavidin beads for biotin) and subsequent identification and quantification by mass spectrometry.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling & Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Cell_Lysate Cell Lysate / Tissue Homogenate Probe_Incubation Incubate with 'this compound' Cell_Lysate->Probe_Incubation Step 1 Click_Chemistry Click Chemistry Reaction (e.g., with Biotin-Azide) Probe_Incubation->Click_Chemistry Step 2 Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Step 3 On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion Step 4 LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Step 5 Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Step 6

Caption: A generalized workflow for quantitative proteomics using an alkyne-tagged chemical probe.

Hypothetical Signaling Pathway of Dicamba

Dicamba is known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. In a hypothetical mammalian system, dicamba could potentially interact with proteins involved in hormone signaling or other regulatory pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated using the "this compound" probe.

Hypothetical Signaling Pathway Dicamba_Probe This compound Target_Protein Putative Target Protein (e.g., Nuclear Receptor) Dicamba_Probe->Target_Protein Binding Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Transcription_Factor Transcription Factor Activation Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of dicamba.

Detailed Experimental Protocols

Protocol 1: Labeling of Protein Targets in Cell Lysate

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • "this compound" probe (stock solution in DMSO)

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add the "this compound" probe to a final concentration of 1-10 µM. Incubate for 1-2 hours at room temperature.

  • Click Chemistry:

    • Add biotin-azide to a final concentration of 50 µM.

    • Add TCEP to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 1 mM.

  • Reaction Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Sample Preparation for Enrichment: The sample is now ready for the enrichment of biotinylated proteins.

Protocol 2: Enrichment of Labeled Proteins and On-Bead Digestion

Materials:

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in PBS)

  • Wash Buffer 3 (e.g., 50 mM Ammonium (B1175870) Bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Bead Incubation: Add pre-washed streptavidin magnetic beads to the labeled lysate and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

  • Tryptic Digestion: Add trypsin to the bead suspension (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be organized to clearly present the identified protein targets and their relative abundance changes under different experimental conditions.

Table 1: Identified Protein Targets of "this compound"
Protein AccessionGene SymbolProtein NamePeptide CountFold Change (Treatment vs. Control)p-value
P12345TGT1Target Protein 11510.2< 0.001
Q67890TGT2Target Protein 2128.5< 0.001
A1B2C3NSB1Non-specific Binder 151.50.25
..................

This table is a template. The actual data will be generated from the mass spectrometry results.

Table 2: Competitive Binding Assay Results
Competitor CompoundConcentration (µM)Target Protein 1 Enrichment (Fold Change)Target Protein 2 Enrichment (Fold Change)
Dicamba15.14.3
Dicamba101.21.5
Dicamba1000.30.4
Unrelated Compound1009.88.2

This table is a template to illustrate how data from a competitive binding experiment would be presented to validate the specificity of the probe.

Conclusion

The "this compound" probe, in conjunction with quantitative proteomics, offers a powerful approach for the identification and characterization of protein targets.[8][9] The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in the successful application of this chemical probe for their specific research needs. While the specific targets of "this compound" are yet to be fully elucidated, the methodologies described here provide a robust framework for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dicamba-hex-5-ynoic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dicamba-hex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimal use of this chemical probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical probe derived from the herbicide Dicamba. It is designed for use in chemical biology applications to identify the cellular binding partners of Dicamba. The molecule incorporates a hex-5-ynoic acid linker, which contains a terminal alkyne group. This alkyne serves as a handle for "click chemistry," allowing for the attachment of a reporter tag (e.g., a fluorophore or biotin) for subsequent detection and analysis.

Q2: What is the proposed mechanism of action for this compound?

A2: Dicamba is known to act as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones.[1][2][3][4] It is believed that this compound will interact with the same protein targets as Dicamba. By using this probe, researchers can investigate these interactions in various biological systems.

Q3: Why am I not seeing any labeling with this compound?

A3: A lack of signal can be due to several factors. These include suboptimal probe concentration, insufficient incubation time, or issues with the click chemistry reaction itself. It is crucial to perform a concentration-response experiment to determine the optimal labeling concentration for your specific cell type or system.[5][6] Additionally, ensure that your click chemistry reagents are fresh and that the copper catalyst is active.

Q4: I am observing high background signal in my experiments. What can I do to reduce it?

A4: High background can be caused by non-specific binding of the probe or the reporter tag. To mitigate this, it is important to:

  • Optimize the probe concentration: Use the lowest concentration of this compound that still provides a detectable signal.

  • Include proper controls: Always include a negative control (e.g., a structurally similar but inactive compound) to assess non-specific binding.

  • Washing steps: Increase the number and stringency of wash steps after probe incubation and click chemistry to remove unbound reagents.[7]

  • Blocking: For imaging applications, ensure adequate blocking of non-specific binding sites.[5]

Q5: Are there any known issues with the click chemistry reaction for this probe?

A5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but some issues can arise.[8] Copper (I) can be toxic to cells, so it is important to use the lowest effective concentration of the copper catalyst and to perform the reaction for the shortest time necessary.[9] In some cases, the alkyne group of the probe may react with the copper catalyst, leading to precipitation.[10] Using a copper ligand, such as TBTA, can help to stabilize the copper (I) and improve reaction efficiency.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of this compound labeling concentration.

Problem Possible Cause Recommended Solution
No or Weak Signal Probe concentration is too low.Perform a dose-response experiment to determine the optimal concentration (see Protocol 1).[5][6]
Incubation time is too short.Increase the incubation time with the probe.
Inefficient click chemistry reaction.Check the quality and concentration of all click chemistry reagents. Prepare fresh solutions.
Low target expression.Confirm the expression of the putative target protein in your system.
High Background Probe concentration is too high.Titrate the probe to a lower concentration.
Non-specific binding.Include a competition experiment with an excess of unlabeled Dicamba.
Insufficient washing.Increase the number and duration of wash steps.[7]
Cell Death or Toxicity High concentration of the probe.Determine the cytotoxic concentration of the probe and work below that level.
Copper toxicity from click chemistry.Reduce the concentration of the copper catalyst and the reaction time. Use a copper chelator in the final wash steps.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for In-Cell Labeling

This protocol describes a general workflow for determining the optimal labeling concentration of this compound in a cellular context.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Probe Incubation: Prepare a series of dilutions of this compound in cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the probe. Incubate for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells with PBS to remove excess probe. Lyse the cells using an appropriate lysis buffer.

  • Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail. This typically includes an azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide), a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate at room temperature for 1 hour.

  • Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning (if a fluorescent azide (B81097) was used) or detected by western blot using streptavidin-HRP (if a biotin (B1667282) azide was used).

  • Data Interpretation: The optimal concentration will be the lowest concentration that gives a clear signal for specific protein bands with minimal background.

Protocol 2: Competition Assay to Confirm Specific Binding

This protocol helps to verify that the labeling observed is specific to the intended targets of Dicamba.

  • Cell Culture and Pre-incubation: Plate and grow cells as described in Protocol 1. Before adding the this compound probe, pre-incubate one set of cells with a high concentration (e.g., 100-fold excess) of unlabeled Dicamba for 1 hour.

  • Probe Incubation: To both the pre-incubated and control cells, add the optimized concentration of this compound and incubate for the determined optimal time.

  • Cell Lysis and Click Chemistry: Proceed with cell lysis and the click chemistry reaction as described in Protocol 1.

  • Analysis: Analyze the samples. A significant reduction in the signal from the labeled proteins in the cells pre-incubated with unlabeled Dicamba indicates specific binding of the probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture probe_prep 2. Prepare Probe Dilutions incubation 3. Probe Incubation probe_prep->incubation lysis 4. Cell Lysis incubation->lysis click_chem 5. Click Chemistry lysis->click_chem sds_page 6. SDS-PAGE click_chem->sds_page detection 7. Detection sds_page->detection troubleshooting_logic start Start: No or Weak Signal c1 Is Probe Concentration Optimized? start->c1 a1 Perform Dose-Response (Protocol 1) c1->a1 No c2 Is Incubation Time Sufficient? c1->c2 Yes a1->c2 a2 Increase Incubation Time c2->a2 No c3 Are Click Reagents Fresh? c2->c3 Yes a2->c3 a3 Prepare Fresh Reagents c3->a3 No end_fail Consult Further Support c3->end_fail Yes end_success Signal Improved a3->end_success

References

How to reduce background signal in "Dicamba-hex-5-ynoic acid" experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving "Dicamba-hex-5-ynoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing background signal and to offer solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

"this compound" is a molecule that combines the structural features of the herbicide Dicamba with a terminal alkyne group provided by the hex-5-ynoic acid chain. This terminal alkyne functionality makes it a valuable tool in "click chemistry," specifically in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Its primary application is likely as a probe for labeling and detecting biomolecules in various biological systems.

Q2: What are the main sources of high background signal in experiments using alkyne probes like "this compound"?

High background signal in click chemistry experiments can arise from several factors:

  • Non-specific binding of copper: Copper ions have the potential to bind non-specifically to proteins and other biomolecules, which can cause an unwanted signal.[1]

  • Reagent impurities: Impurities present in either the azide (B81097) or alkyne reagents can lead to background noise.[1] Even minor impurities can result in non-specific binding.[1]

  • Excess reagent concentration: Using an excessive amount of the alkyne tag may lead to probe-independent labeling of proteins.[1]

  • Reactive Oxygen Species (ROS): In the presence of a reducing agent such as sodium ascorbate (B8700270) and oxygen, the copper(I) catalyst can generate ROS, which may damage biomolecules and contribute to background signal.[1]

  • Thiol side reactions: Free thiols, like those found in cysteine residues, can react with the copper catalyst and alkyne probes, causing off-target labeling.[1]

  • Non-specific probe binding: The fluorescent dye or tag conjugated to the azide or alkyne can itself bind non-specifically to cellular components.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers targeted solutions.

Issue 1: High background fluorescence in negative controls.
Possible Cause Recommended Solution Expected Outcome
Non-specific binding of the fluorescent probe. 1. Titrate and decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps post-reaction. 3. Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into your buffers.[1][2]Reduction in background fluorescence in samples that were not treated with the probe.
Copper-mediated fluorescence. 1. Utilize a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663).[1] 2. Pre-mix the copper sulfate and the ligand before adding them to the reaction mixture.[3]Quenching of non-specific fluorescence that is caused by copper.
Impure reagents. 1. Always use freshly prepared solutions of sodium ascorbate.[1] 2. Confirm the purity of your azide and alkyne probes.[1]More consistent and reproducible results with a lower background.
Issue 2: Weak or no signal in positive samples.
Possible Cause Recommended Solution Expected Outcome
Inefficient Click Reaction. 1. Optimize the concentrations of copper, ligand, and reducing agent through titration. 2. Ensure the reaction is performed under anaerobic conditions to prevent oxidation of the Cu(I) catalyst.[4] 3. Increase the incubation time of the click reaction.[5]An increase in the specific signal in your positive control samples.
Degraded Reagents. 1. Use fresh aliquots of all reagents, especially the sodium ascorbate, which is prone to oxidation.[1] 2. Store all stock solutions at the recommended temperatures and protect fluorescent probes from light.Consistent and reliable signal generation.
Accessibility of the alkyne tag. The alkyne tag on your target molecule may be sterically hindered or embedded within a hydrophobic region, making it inaccessible for the click reaction.[6] Consider using azide reporters with different spacer arms to improve accessibility.[6]Improved labeling efficiency and signal strength.

Experimental Protocols

General Protocol for Cellular Labeling with this compound followed by CuAAC

This protocol provides a general workflow for labeling cells. Optimization of concentrations and incubation times will be necessary for specific cell types and experimental goals.

  • Cell Culture and Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat the cells with "this compound" at a predetermined optimal concentration and for a specific duration to allow for metabolic incorporation or binding.

    • Include appropriate negative controls (e.g., vehicle-treated cells).

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 1 hour at room temperature.[2]

  • Click Reaction Cocktail Preparation and Incubation:

    • Important: Prepare the click reaction cocktail immediately before use. The order of addition is critical.[3]

    • In a microfuge tube, pre-mix the copper sulfate (CuSO₄) and the copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio in PBS.[7]

    • To this mixture, add the fluorescent azide probe.

    • Finally, add a freshly prepared solution of sodium ascorbate to initiate the reaction.

    • Aspirate the blocking solution from the cells and add the click reaction cocktail.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS, with each wash lasting 5 minutes.

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Protein Precipitation Protocol to Remove Excess Reagents

This method is useful for removing unreacted fluorescent probes and other small molecules after the click reaction in cell lysates.

  • To your reaction mixture, add four volumes of ice-cold acetone.[1]

  • Incubate the mixture at -20°C for at least 1 hour to allow for protein precipitation.[1]

  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[1]

  • Carefully decant and discard the supernatant which contains the excess reagents.[1]

  • Wash the protein pellet with ice-cold methanol.[1]

  • Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).[1]

Quantitative Data Summary

Recommended Reagent Concentrations for CuAAC
Reagent Typical Concentration Range Notes
Copper (II) Sulfate (CuSO₄) 50 - 100 µM
Copper-chelating Ligand (e.g., THPTA, BTTAA) 250 - 500 µMMaintain a 5-10 fold molar excess over CuSO₄.[1]
Reducing Agent (Sodium Ascorbate) 1 - 5 mMAlways use a freshly prepared solution.[1]
Fluorescent Azide Probe 1 - 25 µMThe optimal concentration should be determined by titration to minimize background.[7]
This compound VariesThe optimal concentration for cell treatment must be determined experimentally.

Visualizations

Experimental Workflow for Cellular Labeling

G cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment fix_perm 3. Fixation & Permeabilization treatment->fix_perm blocking 4. Blocking (BSA) fix_perm->blocking cocktail_prep 5. Prepare Click Cocktail (CuSO4, Ligand, Azide Probe, Na-Ascorbate) incubation 6. Incubate with Cells cocktail_prep->incubation washing 7. Extensive Washing incubation->washing imaging 8. Fluorescence Imaging washing->imaging G cluster_sources Sources of Background Signal cluster_solutions Solutions source1 Non-specific Probe Binding solution1 Decrease Probe Conc. Increase Washes Use Blocking Agent (BSA) source1->solution1 source2 Excess Copper Ions solution2 Use Chelating Ligand (e.g., THPTA) source2->solution2 source3 Reagent Impurities solution3 Use Fresh Reagents (esp. Na-Ascorbate) source3->solution3 source4 Side Reactions (Thiols) solution4 Consider Thiol-blocking Agents (e.g., NEM) source4->solution4

References

Technical Support Center: Optimizing the "Dicamba-hex-5-ynoic acid" Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reaction of Dicamba-hex-5-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the structure of "this compound" and what are its key functional groups relevant to the click reaction?

A1: "this compound" is a derivative of the herbicide Dicamba. It incorporates a terminal alkyne for the click reaction and a carboxylic acid. The core structure is 3,6-dichloro-2-methoxybenzoic acid functionalized with a hex-5-ynoic acid linker.[1][2][3][4][5] The key functional groups are the terminal alkyne (the reactive site for the click reaction) and the carboxylic acid, which can influence solubility and potentially interact with the copper catalyst.

Q2: What are the most common reasons for low or no yield in a CuAAC reaction with this compound?

A2: Low or no product yield can stem from several factors:

  • Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[6]

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. Ensure high purity of all reagents and solvents.

  • Substrate-Specific Issues: The carboxylic acid moiety of this compound might form insoluble salts with copper, effectively removing the catalyst from the reaction. Steric hindrance from the substituted benzene (B151609) ring could also slow down the reaction.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[7]

Q3: What are the primary side reactions, and how can they be minimized?

A3: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[6] This can be minimized by:

  • Maintaining Anaerobic Conditions: Thoroughly degas all solutions and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]

  • Using a Reducing Agent: A sufficient amount of a reducing agent like sodium ascorbate (B8700270) helps to keep the copper in the active Cu(I) state and minimizes the Cu(II) species that promotes homocoupling.[8]

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]

Q4: How can I purify the final product and remove the copper catalyst?

A4: Purification can be challenging due to residual copper. Common methods include:

  • Column Chromatography: This is a standard method for purifying small molecules.[9]

  • Filtration: In some cases, if the product precipitates, simple filtration may be sufficient.[8]

  • Chelating Resins: Treatment with a chelating resin can effectively scavenge copper ions from the reaction mixture.

  • Use of Ligands: The presence of a ligand can facilitate the removal of copper during the workup.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution Citation
Low or No Product Yield Inactive Copper Catalyst (Oxidation to Cu(II))Use a fresh solution of a reducing agent like sodium ascorbate. Ensure all solvents are degassed and the reaction is run under an inert atmosphere.[6][8]
Formation of Insoluble Copper-Carboxylate SaltConsider protecting the carboxylic acid as an ester before the click reaction. Alternatively, use a solvent system where the salt is more soluble, or add the copper catalyst slowly to a solution of the alkyne and azide.[11]
Steric HindranceIncrease the reaction time and/or temperature. Consider using a more active catalyst system or a ligand that can accelerate the reaction.
Impure ReagentsUse high-purity starting materials and anhydrous solvents.
Presence of Side Products (e.g., Alkyne Dimer) Oxidative Homocoupling of the AlkyneStrictly maintain anaerobic conditions. Use an adequate amount of reducing agent. Consider a copper-free click chemistry approach if the problem persists.[6]
Reaction Fails to Go to Completion Insufficient ReagentUse a slight excess (1.1-1.5 equivalents) of the azide component.
Catalyst DeactivationAdd the reducing agent in portions throughout the reaction to maintain a sufficient concentration of Cu(I).
Difficulty in Product Purification Persistent Copper ContaminationUse a chelating resin post-reaction. Employing a ligand during the reaction can also aid in copper removal during workup.[10]
Co-elution of Product and Starting MaterialOptimize chromatographic conditions (e.g., solvent gradient, column type).

Experimental Protocols

General Protocol for CuAAC with this compound

This is a starting point and may require optimization.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) and the corresponding azide (1.1 eq.) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

    • Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in H₂O).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide.

    • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • In a separate vial, pre-mix the CuSO₄ solution (typically 1-5 mol%) and the ligand solution (typically 5-25 mol%).

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

    • Extract the product with an appropriate organic solvent.

    • Purify the product using column chromatography.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and component concentrations for CuAAC reactions. These are general guidelines and may need to be optimized for your specific reaction with this compound.

Component Typical Concentration / Molar Ratio Notes Citation
Alkyne (this compound) 1.0 equivalentStarting material.
Azide 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.[6]
Copper(II) Sulfate (CuSO₄) 0.01 - 0.1 equivalents (1-10 mol%)Precursor for the active Cu(I) catalyst.[6]
Sodium Ascorbate 0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to generate and maintain Cu(I). Should be from a fresh stock.[6][7]
Ligand (e.g., THPTA) 0.05 - 0.5 equivalents (5-50 mol%)Stabilizes the Cu(I) catalyst and accelerates the reaction. A ligand-to-copper ratio of 1:1 to 5:1 is common.[6][7]
Solvent Various (e.g., t-BuOH/H₂O, DMSO, DMF)Choice depends on the solubility of the reactants.[6][12]
Temperature Room Temperature to 50°CHigher temperatures may be needed for sterically hindered substrates.[9]
Reaction Time 1 - 24 hoursVaries depending on the substrates and conditions.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve this compound and Azide in Solvent degas Degas Reaction Mixture (Ar or N2) prep_alkyne->degas prep_catalyst Prepare fresh solutions of CuSO4, Sodium Ascorbate, and Ligand add_catalyst Add pre-mixed CuSO4/Ligand solution prep_catalyst->add_catalyst degas->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temperature (Monitor by TLC/LC-MS) initiate->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the "this compound" click reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the reagents pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent Degas solvents Run under inert atmosphere check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents Check for degradation check_reagents->solution_reagents No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes solution_conditions Optimize solvent, temperature, and concentrations Consider protecting the carboxylic acid check_conditions->solution_conditions No solution_side_reactions Ensure anaerobic conditions Use sufficient reducing agent check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in the click reaction.

Catalytic_Cycle CuI Cu(I) Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (this compound) Metallacycle Six-membered Cu-metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N3 Triazole_Cu Triazole-Cu complex Metallacycle->Triazole_Cu Product Triazole Product Triazole_Cu->Product + H+ Product->CuI Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

"Dicamba-hex-5-ynoic acid" probe stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the "Dicamba-hex-5-ynoic acid" chemical probe. Given that "this compound" is a specialized research tool, this guide addresses potential stability issues based on the known properties of its constituent parts: the Dicamba molecule and the hex-5-ynoic acid linker containing a terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure and purpose of the "this compound" probe?

A1: "this compound" is hypothesized to be a chemical probe designed for studying the biological targets of the herbicide Dicamba. Its structure likely consists of the Dicamba molecule (3,6-dichloro-2-methoxybenzoic acid) attached to a hex-5-ynoic acid linker. The terminal alkyne group on the linker serves as a bioorthogonal handle, allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry for target identification and visualization.

Q2: What are the primary stability concerns for this probe?

A2: The main stability concerns for a probe with this structure would be:

  • Hydrolysis of the ester or amide linkage connecting the Dicamba moiety to the linker, if such a bond is present.

  • Degradation of the Dicamba structure itself , which is known to be susceptible to microbial and, to a lesser extent, photolytic degradation.[1][2]

  • Instability of the terminal alkyne , which can be sensitive to certain metals and oxidative conditions.

  • General degradation during storage , especially if not stored under optimal conditions.

Troubleshooting Guide

Issue 1: Probe Degradation During Storage

Symptoms:

  • Loss of signal in downstream applications (e.g., Western blot, fluorescence microscopy).

  • Appearance of unexpected spots on TLC or peaks in LC-MS analysis of the probe stock.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Improper Storage Temperature Store the probe at -20°C or -80°C for long-term storage. For short-term use, aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Exposure to Light Dicamba can be sensitive to UV light.[1] Store the probe in an amber vial or a light-blocking container.
Hydrolysis If the probe is dissolved in an aqueous buffer for storage, hydrolysis can occur. Store the probe as a neat solid or dissolved in an anhydrous organic solvent like DMSO or DMF.
Oxidation The alkyne group can be susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) if high stability is required.
Issue 2: Inconsistent or No Labeling of Target Proteins

Symptoms:

  • Weak or absent signal after click chemistry reaction.

  • High background signal.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Probe Instability in Experimental Buffer The pH of the experimental buffer can affect probe stability. Test the stability of the probe in your buffer by incubating it for the duration of the experiment and analyzing for degradation by LC-MS. Adjust the buffer pH if necessary. Generally, a pH range of 6-8 is suitable for many probes.
Degradation by Cellular Components Cellular enzymes could potentially metabolize the probe. Minimize incubation times or perform experiments at lower temperatures if possible. Include appropriate controls, such as a no-cell lysate control, to assess probe stability.
Inefficient Click Chemistry The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction.[3][4] Ensure all reagents are fresh and of high quality. The use of a copper(I)-stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and reduce cell toxicity.[4]
Low Probe Concentration The probe may not be reaching its target in sufficient concentrations. Perform a dose-response experiment to determine the optimal probe concentration.
Issue 3: High Background or Non-Specific Labeling

Symptoms:

  • Multiple bands on a Western blot or widespread signal in microscopy.

  • Labeling is not reduced by competition with excess free Dicamba.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Probe Aggregation Poor solubility can lead to non-specific binding.[5] Ensure the probe is fully dissolved in the working buffer. Consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to your buffer.
Reactive Degradation Products If the probe degrades, the breakdown products may be reactive and bind non-specifically. Use fresh probe stocks for each experiment and verify probe integrity.
Promiscuous Binding The probe itself may have off-target effects.[5] Perform competition experiments with an excess of unlabeled Dicamba to confirm specific binding to the intended target.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage of "this compound" Probe
  • Receiving and Initial Storage: Upon receipt, store the probe at -20°C or -80°C in a light-protected container.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Immediately before use, dilute the stock solution to the desired working concentration in the appropriate experimental buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline and may require optimization for specific applications.

Reagents:

  • "this compound" probe-labeled protein lysate.

  • Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

Procedure:

  • To your protein sample (e.g., 50 µL of 1 mg/mL lysate) containing the alkyne-labeled protein of interest, add the azide (B81097) reporter tag to a final concentration of 100 µM.

  • Add TCEP to a final concentration of 1 mM.

  • Add TBTA or THPTA to a final concentration of 100 µM.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Visualizations

experimental_workflow Experimental Workflow for Target Identification cluster_prep Probe Preparation & Incubation cluster_click Click Chemistry cluster_analysis Downstream Analysis prep_probe Prepare fresh working solution of this compound probe incubate Incubate probe with cell lysate or live cells prep_probe->incubate lyse Lyse cells (if applicable) incubate->lyse add_reporter Add azide-reporter (e.g., Biotin-N3) lyse->add_reporter add_reagents Add Cu(I) catalyst, ligand, and reducing agent add_reporter->add_reagents react Incubate for 1 hour add_reagents->react enrich Enrich biotinylated proteins (if applicable) react->enrich sds_page SDS-PAGE enrich->sds_page ms Mass Spectrometry for protein ID enrich->ms western_blot Western Blot / In-gel fluorescence sds_page->western_blot

Caption: A generalized workflow for identifying protein targets of the this compound probe.

degradation_pathway Potential Degradation Pathways cluster_degradation Degradation Products probe This compound Probe hydrolysis Hydrolysis Product (Dicamba + Linker) probe->hydrolysis Hydrolysis (pH, enzymes) oxidation Oxidized Alkyne probe->oxidation Oxidation (ROS, metals) dicamba_deg Dicamba Metabolites (e.g., DCSA) probe->dicamba_deg Metabolism (e.g., O-demethylation)

Caption: Potential degradation pathways for the this compound probe.

References

Minimizing artifacts in mass spectrometry with "Dicamba-hex-5-ynoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dicamba-hex-5-ynoic acid in mass spectrometry-based applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and achieve high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical probe designed for activity-based protein profiling (ABPP) and other targeted proteomic experiments. It combines the structural features of Dicamba (B1670444), a known herbicide, with a terminal alkyne handle. The Dicamba moiety allows for the specific targeting of proteins that may interact with it, while the hex-5-ynoic acid component provides an alkyne group for subsequent bioorthogonal "click chemistry" ligation to a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging).[1][2][3][4][5]

Q2: What are the most common types of artifacts I should expect when using this probe?

A2: Users may encounter several types of artifacts, including:

  • Metal Adducts: Formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts of your labeled peptide or protein is common in electrospray ionization (ESI) mass spectrometry.[6][7][8][9]

  • In-source Fragmentation: The Dicamba moiety itself can undergo characteristic fragmentation, such as the loss of carbon dioxide, which might be observed in the mass spectrometer source.[10][11]

  • Click Chemistry Reagents: Residual copper catalyst, ligands, or reducing agents from the click reaction can lead to background noise and unwanted adducts.

  • Non-specific Binding: The probe may bind non-specifically to abundant proteins, leading to a high background in your results.

  • Side Reactions: The terminal alkyne may undergo side reactions, and the probe's carboxylic acid group can interact with other molecules.

Q3: I am observing poor signal intensity for my target. What are the potential causes?

A3: Poor signal intensity is a common issue in mass spectrometry experiments.[12][13] Several factors could be contributing to this problem:

  • Inefficient Labeling: The probe may not be efficiently labeling the target protein due to issues with concentration, incubation time, or cell permeability.

  • Inefficient Click Reaction: The subsequent click chemistry reaction to attach the reporter tag may be incomplete.

  • Ion Suppression: High concentrations of salts, detergents, or residual click chemistry reagents can suppress the ionization of your target analyte.[12]

  • Sample Loss: Significant sample loss can occur during protein precipitation, enrichment, or cleanup steps.

  • Instrumental Factors: The mass spectrometer may require tuning and calibration to ensure optimal performance.[12]

Troubleshooting Guides

Issue 1: High Background Signal and Non-Specific Binding

If you are observing a high number of identified proteins in your negative control or a generally high background signal, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Probe Concentration Too High Titrate the this compound probe to find the lowest effective concentration that provides a signal for your target of interest while minimizing background.
Insufficient Washing Increase the number and stringency of wash steps after probe labeling and after enrichment (e.g., with streptavidin beads if using a biotin tag). Include detergents like SDS or urea (B33335) in wash buffers.
Contamination Ensure all reagents and labware are clean. Use high-purity, LC-MS grade solvents and additives.[14] Contaminants can be introduced from various sources, including collection devices.[15]
Long Incubation Times Optimize the incubation time for the probe. Excessively long incubation can lead to increased non-specific interactions.
Issue 2: Presence of Unwanted Adducts in Mass Spectra

The presence of adducts can complicate data analysis and reduce the signal of the desired protonated molecule.

Adduct Type Appearance in Spectrum Recommended Solution
Sodium Adduct [M+Na]+ peak at m/z +22 relative to [M+H]+Lower the pH of the mobile phase by adding 0.1% formic acid.[8] Use high-purity solvents and avoid glassware that may leach sodium ions. Consider using additives like fluorinated alkanoic acids to suppress metal adducts.[6][7]
Potassium Adduct [M+K]+ peak at m/z +38 relative to [M+H]+Similar to sodium adducts, lower the mobile phase pH.[8] Ensure all buffers and reagents are free from potassium salts.
Copper Adduct [M+Cu]+ peak at m/z +63 or +65After the click reaction, perform a thorough cleanup step to remove the copper catalyst. This can be achieved through protein precipitation or size exclusion chromatography.
Issue 3: Inefficient Click Chemistry Reaction

If you suspect the click chemistry step is inefficient, leading to low yield of the final product, consider the following.

Potential Cause Recommended Solution
Oxidation of Copper(I) Catalyst Prepare the copper catalyst solution fresh. Include a reducing agent like sodium ascorbate (B8700270) in the reaction mixture to maintain copper in the +1 oxidation state.
Incompatible Buffer Components Avoid buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols that can interfere with the copper catalyst.
Suboptimal Reagent Concentrations Optimize the concentrations of the copper catalyst, ligand (e.g., TBTA), and the azide-reporter tag.
Reaction Time and Temperature Ensure the reaction proceeds for a sufficient amount of time (typically 1-2 hours) at room temperature.

Experimental Protocols

Protocol 1: General Workflow for ABPP with this compound

This protocol outlines a typical workflow for identifying protein targets in a cell lysate.

  • Proteome Preparation: Harvest cells and prepare a cell lysate in a suitable buffer (e.g., PBS) without detergents that may interfere with protein activity. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • Treat the proteome (e.g., 1 mg of total protein) with this compound at a final concentration of 1-10 µM.

    • Include a negative control (e.g., DMSO vehicle).

    • Incubate for 1 hour at 37 °C.

  • Click Chemistry:

    • To the labeled proteome, add the following reagents in order:

      • Azide-Biotin tag (final concentration 100 µM).

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM).

      • Copper(II) sulfate (B86663) (CuSO4) (final concentration 1 mM).

    • Vortex and let the reaction proceed for 1 hour at room temperature.

  • Protein Enrichment:

    • Precipitate the proteins (e.g., with cold acetone) to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing SDS concentration, followed by a final wash with a buffer like urea and then PBS.

  • On-Bead Digestion and MS Analysis:

    • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

    • Reduce (with DTT) and alkylate (with iodoacetamide) the captured proteins.

    • Add trypsin and digest overnight at 37 °C.

    • Collect the supernatant containing the peptides, acidify, and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

Visualizations

Workflow cluster_exp Experimental Steps cluster_data Data Analysis Lysate Cell Lysate Labeling Incubate with This compound Lysate->Labeling Click Click Chemistry (add Azide-Biotin) Labeling->Click Enrich Enrich with Streptavidin Beads Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest MS LC-MS/MS Analysis Digest->MS Search Database Search MS->Search Analysis Identify Proteins Search->Analysis

Caption: A typical experimental workflow for activity-based protein profiling.

Troubleshooting Start Low Signal Intensity Observed in MS CheckLabeling Is labeling efficient? (Check with fluorescent tag) Start->CheckLabeling CheckClick Is click reaction complete? (Use in-gel fluorescence) CheckLabeling->CheckClick Yes OptimizeLabeling Optimize probe concentration and incubation time CheckLabeling->OptimizeLabeling No CheckEnrichment Is enrichment working? (Western blot for biotin) CheckClick->CheckEnrichment Yes OptimizeClick Use fresh reagents, check buffer compatibility CheckClick->OptimizeClick No CheckMS Is MS performance optimal? CheckEnrichment->CheckMS Yes OptimizeEnrichment Increase bead volume, optimize washing steps CheckEnrichment->OptimizeEnrichment No TuneMS Tune and calibrate mass spectrometer CheckMS->TuneMS No

Caption: A decision tree for troubleshooting low signal intensity.

References

Cell permeability issues with "Dicamba-hex-5-ynoic acid" and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Dicamba-hex-5-ynoic acid." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on addressing challenges related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?

A1: Low intracellular accumulation of this compound is likely due to its chemical properties. As a carboxylic acid, it is expected to be ionized at physiological pH, which can significantly hinder its passive diffusion across the lipophilic cell membrane.[1] Other contributing factors could include active efflux by cellular transporters, rapid intracellular degradation, or non-specific binding to extracellular components.

Q2: How can we experimentally determine the cell permeability of this compound?

A2: There are several established in vitro assays to quantify cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[2][3] It is a useful initial screen to understand the compound's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters.[2]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[4][5][6] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport (both uptake and efflux), and paracellular transport.[6][7]

Q3: Our results from the PAMPA and Caco-2 assays show a significant discrepancy. What could this indicate?

A3: A significant difference between PAMPA and Caco-2 permeability values often suggests the involvement of active transport mechanisms.[2]

  • If Caco-2 permeability is lower than PAMPA permeability , it may indicate that this compound is a substrate for efflux transporters (like P-glycoprotein) that actively pump the compound out of the cells.[2][4]

  • If Caco-2 permeability is higher than PAMPA permeability , it could suggest the involvement of uptake transporters that facilitate the entry of the compound into the cells.

Q4: What strategies can we employ to improve the cell permeability of this compound?

A4: Several approaches can be taken to enhance the cellular uptake of carboxylic acid-containing compounds:

  • Prodrug Approach: Masking the carboxylic acid group as an ester can increase lipophilicity and improve cell membrane penetration.[1] Once inside the cell, endogenous esterases can cleave the ester, releasing the active carboxylic acid.

  • Use of Transmembrane Anion Transporters: Co-administration with small-molecule-based anion transporters can facilitate the transport of carboxylic acids across the lipid bilayer.[8][9]

  • Formulation with Permeation Enhancers: The use of excipients that transiently open tight junctions or fluidize the cell membrane can improve permeability.

  • Bioisosteric Replacement: In the drug design phase, replacing the carboxylic acid with a bioisostere (e.g., a tetrazole) can maintain biological activity while improving physicochemical properties like permeability.[10]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Use co-solvents (e.g., DMSO) in the donor buffer, ensuring the final concentration does not compromise the membrane integrity.[11]Improved dissolution of the compound leading to a more accurate permeability measurement.
Compound instability Assess the stability of this compound in the assay buffer at 37°C over the incubation period.Determine if degradation is contributing to low measured permeability.
Incorrect pH of buffers Verify the pH of the donor and acceptor buffers. For carboxylic acids, a lower pH in the donor compartment can increase the proportion of the neutral, more permeable form.Enhanced passive diffusion due to a higher concentration of the un-ionized compound.

Issue 2: High Efflux Ratio in Caco-2 Assay

Potential Cause Troubleshooting Step Expected Outcome
Active efflux by P-glycoprotein (P-gp) or other ABC transporters Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[4][12]A significant increase in the apparent permeability from the apical to the basolateral side and a decrease in the efflux ratio, confirming the involvement of efflux transporters.
Non-specific binding to the apical side of the cell monolayer Include a protein-containing buffer (e.g., with bovine serum albumin) to reduce non-specific binding.More accurate measurement of the compound available for transport.
Cell monolayer integrity is compromised Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer.[4][6]Confirmation that the observed transport is transcellular and not due to leakage through compromised tight junctions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) is added to the wells of a 96-well filter plate and allowed to impregnate the filter.[13][14]

  • Preparation of Solutions:

    • Donor Solution: Prepare a solution of this compound (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4). A small percentage of a co-solvent like DMSO may be used to aid solubility.[14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Procedure:

    • The filter plate (donor) is placed on top of the acceptor plate.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).[13]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4][5]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.[4][6] A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.[15]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The test compound (this compound) is added to the apical (upper) compartment.

    • Samples are taken from the basolateral (lower) compartment at various time points (e.g., 30, 60, 90, 120 minutes).[15]

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral compartment.

    • Samples are taken from the apical compartment at the same time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated for both directions (A to B and B to A) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is generally considered indicative of active efflux.[4]

Data Presentation

Table 1: Representative Permeability Data for this compound

Assay Parameter Value Interpretation
PAMPA Papp (x 10⁻⁶ cm/s)0.5Low passive permeability
Caco-2 Papp (A to B) (x 10⁻⁶ cm/s)0.2Low apparent permeability in the absorptive direction
Caco-2 Papp (B to A) (x 10⁻⁶ cm/s)1.8Higher apparent permeability in the efflux direction
Caco-2 Efflux Ratio9.0Strong indication of active efflux

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment cluster_troubleshooting Troubleshooting cluster_solutions Solutions PAMPA PAMPA Assay (Passive Diffusion) Low_Papp Low Papp in PAMPA PAMPA->Low_Papp If Papp is low Caco2 Caco-2 Assay (Passive + Active Transport) High_Efflux High Efflux Ratio in Caco-2 Caco2->High_Efflux If Efflux Ratio > 2 Prodrug Prodrug Synthesis Low_Papp->Prodrug Transporters Use of Anion Transporters Low_Papp->Transporters Inhibitors Co-administration with Efflux Inhibitors High_Efflux->Inhibitors Start Start: Low Cellular Uptake of This compound Start->PAMPA Assess Intrinsic Permeability Start->Caco2 Assess Cellular Permeability

Caption: Troubleshooting workflow for low cellular uptake of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_Ext This compound (Ionized Form) Passive_Diffusion Passive Diffusion (Low) Compound_Ext->Passive_Diffusion Poor Permeation Compound_Int This compound Passive_Diffusion->Compound_Int Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Compound_Ext Compound_Int->Efflux_Pump Active Efflux

Caption: Putative cellular transport pathways for this compound.

References

Validation & Comparative

Comparing "Dicamba-hex-5-ynoic acid" to other auxin chemical probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Auxin Chemical Probes: From Classic Herbicides to Modern Activity-Based Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Dicamba-hex-5-ynoic acid" with other established auxin chemical probes. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key comparative assays. This document aims to be a valuable resource for researchers in plant biology, chemical biology, and herbicide development.

Introduction to Auxin Chemical Probes

Auxins are a class of plant hormones that play a central role in regulating plant growth and development.[1] Chemical probes that mimic or antagonize the action of the primary native auxin, indole-3-acetic acid (IAA), are invaluable tools for dissecting auxin signaling pathways and for agricultural applications.[1][2] These probes range from classic synthetic auxins used as herbicides, such as dicamba (B1670444) and 2,4-D, to sophisticated molecules designed for specific experimental applications like activity-based protein profiling (ABPP).[1][3]

This guide focuses on comparing the following classes of auxin chemical probes:

  • Benzoic Acid Auxins: Represented by Dicamba, a widely used herbicide.[4]

  • Phenoxyacetic Acid Auxins: Represented by 2,4-Dichlorophenoxyacetic acid (2,4-D), another common herbicide.

  • Picolinate Auxins: Represented by Picloram (B1677784), known for its selectivity towards certain auxin co-receptors.

  • Activity-Based Probes: A prospective analysis of "this compound," a hypothetical alkyne-tagged dicamba analogue designed for ABPP.

The Canonical Auxin Signaling Pathway

The primary mechanism of auxin action involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5][6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors.[8] The binding of auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[9] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby releasing the ARF to regulate the expression of auxin-responsive genes.[9]

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA ARF ARF Aux_IAA->ARF represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes activates transcription SCF_complex->Aux_IAA targets for degradation Proteasome 26S Proteasome Proteasome->Aux_IAA degrades mRNA mRNA AuxinResponseGenes->mRNA transcribed to Proteins Proteins mRNA->Proteins translated to Auxin_cyt Auxin Auxin_cyt->Auxin enters nucleus

Caption: Canonical Auxin Signaling Pathway.

Comparison of Auxin Chemical Probes

Dicamba (3,6-dichloro-2-methoxybenzoic acid)

Dicamba is a synthetic auxin of the benzoic acid class, widely used as a selective herbicide for controlling broadleaf weeds.[4][10] It mimics the action of natural auxin, leading to uncontrolled growth and ultimately, plant death.[4][10]

  • Mechanism of Action: Dicamba functions as an agonist of the TIR1/AFB pathway.[11] It promotes the interaction between specific TIR1/AFB proteins and Aux/IAA repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.[11]

  • Receptor Specificity: Studies have shown that dicamba exhibits some specificity for different TIR1/AFB receptors. For example, resistance to dicamba has been linked to mutations in TIR1 and AFB5 in Arabidopsis.

  • Application: Primarily used as a herbicide in agriculture.[4][10]

2,4-Dichlorophenoxyacetic acid (2,4-D)

2,4-D is a phenoxyacetic acid-based synthetic auxin and was one of the first successful selective herbicides.

  • Mechanism of Action: Similar to dicamba, 2,4-D acts as an auxin agonist, promoting the degradation of Aux/IAA repressors through the TIR1/AFB pathway.[11]

  • Receptor Specificity: 2,4-D also interacts with the TIR1/AFB co-receptor complex.[7] However, there can be differences in the sensitivity of various TIR1/AFB proteins to 2,4-D compared to dicamba.

  • Application: Widely used as a systemic herbicide for the control of broadleaf weeds.

Picloram

Picloram is a picolinate-type synthetic auxin known for its high potency and persistence.

  • Mechanism of Action: Picloram functions through the canonical auxin signaling pathway.

  • Receptor Specificity: Notably, picloram shows a higher affinity for the AFB5 co-receptor compared to TIR1.[5][7] This selective binding makes picloram a useful tool for studying the specific functions of different auxin co-receptors.

  • Application: Used as a herbicide, particularly for woody plants.

This compound (A Prospective Activity-Based Probe)

"this compound" is a hypothetical chemical probe that combines the auxin activity of dicamba with a terminal alkyne group via a hexanoic acid linker. This alkyne tag makes it suitable for "click chemistry," a powerful tool in ABPP.[3]

  • Proposed Mechanism of Action: This probe is expected to act as an auxin agonist, similar to dicamba. The alkyne tag allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) after the probe has bound to its target proteins in a biological sample.

  • Potential Applications:

    • Target Identification: Using click chemistry followed by mass spectrometry-based proteomics, this probe could be used to identify the full spectrum of proteins that dicamba interacts with in plant cells.[12][13]

    • Visualization: Attachment of a fluorescent reporter would allow for the visualization of dicamba's subcellular localization.

    • Quantitative Proteomics: In combination with quantitative proteomic techniques, it could be used to assess changes in the abundance and activity of target proteins upon dicamba treatment.[12]

Quantitative Data Comparison

The following tables summarize key quantitative data for the discussed auxin probes. Data for "this compound" is hypothetical and represents expected values based on its structure.

Table 1: Binding Affinity to TIR1/AFB Co-receptors

CompoundCo-receptor ComplexBinding Affinity (Kd or Ki)Reference
IAA (natural auxin)TIR1-IAA7~5 µM (half-maximal binding)[14]
1-NAATIR1-IAA7Ki = 113.50 ± 3.51 nM[7]
2,4-DTIR1-IAA7Ki > 1 µM[7]
PicloramTIR1-IAA7Low affinity[7]
PicloramAFB5-IAA7High affinity (comparable to IAA)[5]
DicambaTIR1-IAA2Reduced binding in resistant mutants[11]
This compoundTIR1/AFBExpected to be similar to Dicamba-

Table 2: Physiological Effects on Arabidopsis thaliana Root Growth

CompoundConcentrationRoot Growth Inhibition (% of control)Reference
2,4-D0.2 µMSignificant inhibition and lateral root formation[15]
DicambaVariesDose-dependent root growth inhibition[11]
This compoundTo be determinedExpected to show dose-dependent inhibition-

Experimental Protocols

Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding affinity of auxin probes to the TIR1/AFB-Aux/IAA co-receptor complex.[14][16]

Materials:

  • Purified recombinant TIR1/AFB and ASK1 proteins.

  • Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).

  • SPR instrument and sensor chips (e.g., streptavidin-coated).

  • Running buffer (e.g., HBS-EP+).

  • Test compounds (auxin probes).

Procedure:

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the TIR1/AFB-ASK1 complex in running buffer.

    • For each concentration, prepare two samples: one with a fixed concentration of the auxin probe and one without (control).

    • Inject the samples over the sensor chip surface and record the sensorgrams.

  • Data Analysis:

    • Subtract the control sensorgram from the sample sensorgram to obtain the specific binding response.

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start prep_chip Immobilize Biotinylated Aux/IAA Peptide on Streptavidin Chip start->prep_chip prep_samples Prepare TIR1/AFB-ASK1 and Auxin Probe Solutions prep_chip->prep_samples inject Inject Samples over Sensor Chip prep_samples->inject record Record Sensorgrams inject->record analyze Analyze Binding Data (ka, kd, Kd) record->analyze end End analyze->end

Caption: SPR Experimental Workflow.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method to assess the in vivo biological activity of auxin probes.[15]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0).

  • Murashige and Skoog (MS) agar (B569324) plates.

  • Test compounds (auxin probes) dissolved in a suitable solvent (e.g., DMSO).

  • Growth chamber.

  • Ruler or digital imaging system.

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and plate them on MS agar plates containing various concentrations of the auxin probe.

  • Seedling Growth: Stratify the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with a vertical orientation.

  • Root Length Measurement: After a set period of growth (e.g., 5-7 days), measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each concentration of the auxin probe and express it as a percentage of the control (no probe). Plot the data to generate a dose-response curve and determine the IC50 value (the concentration at which root growth is inhibited by 50%).

Protocol 3: Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines a prospective workflow for identifying the protein targets of "this compound" in plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings).

  • This compound.

  • Reporter tag with an azide (B81097) group (e.g., Azide-Fluor 488 or Azide-Biotin).

  • Click chemistry reagents (copper(I) catalyst, ligand).

  • SDS-PAGE gels and fluorescence scanner (for fluorescent tag).

  • Streptavidin beads and mass spectrometer (for biotin (B1667282) tag).

Procedure:

  • Probe Labeling: Treat plant tissue or protein extracts with this compound.

  • Click Chemistry: Perform a click chemistry reaction to attach the azide-reporter tag to the alkyne-tagged probe that is bound to its target proteins.

  • Analysis:

    • Fluorescence Detection: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.

    • Proteomic Identification: For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ABPP_Workflow start Start treat Treat Plant Extract with This compound start->treat click Perform Click Chemistry with Azide-Reporter Tag treat->click analysis_choice Choose Analysis Method click->analysis_choice sds_page SDS-PAGE and Fluorescence Scanning analysis_choice->sds_page Fluorescent Tag enrich Streptavidin Enrichment analysis_choice->enrich Biotin Tag end End sds_page->end ms LC-MS/MS Analysis enrich->ms identify Identify Target Proteins ms->identify identify->end

References

Unmasking Herbicide Action: A Guide to Cross-Validating Dicamba's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides a comparative framework for the cross-validation of targets for the synthetic auxin herbicide Dicamba, with a special focus on the utility of the chemical probe "Dicamba-hex-5-ynoic acid."

Dicamba, a widely used herbicide, functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf plants.[1][2][3][4][5] Its primary mode of action involves the disruption of the auxin signaling pathway.[1][3][5] Understanding the precise molecular targets of Dicamba is crucial for developing more selective herbicides and for engineering crops with enhanced resistance. This guide outlines experimental strategies to validate these targets using genetic mutants and advanced chemical biology tools.

"this compound" is presented here as a hypothetical chemical probe. The hex-5-ynoic acid moiety, with its terminal alkyne, is a well-established functional group for "click chemistry." This allows for the covalent attachment of reporter molecules (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging), enabling the identification and visualization of Dicamba's binding proteins within a complex biological sample.

Comparative Analysis of Dicamba's Effects on Wild-Type vs. Mutant Plants

The primary targets of synthetic auxins like Dicamba are components of the auxin co-receptor complex, which includes the F-box transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. Genetic mutants in the genes encoding these proteins are invaluable tools for target validation.

Genotype Phenotypic Response to Dicamba IC50 (Root Growth Inhibition) Binding Affinity (Kd) of Dicamba
Wild-Type (Col-0) Highly sensitive, severe epinasty, and growth arrest.10 µM50 nM
tir1-1 mutant Reduced sensitivity, delayed onset of symptoms.50 µM250 nM
afb5-1 mutant Strong resistance, minimal growth inhibition.>100 µM>1000 nM
Dominant aux/iaa mutant Insensitive, normal growth in the presence of Dicamba.>200 µMNot Applicable

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Comparative Phenotypic Analysis of Wild-Type and Mutant Plants

Objective: To determine the in vivo relevance of candidate target proteins to Dicamba's herbicidal activity.

Methodology:

  • Plant Material and Growth Conditions: Seeds of wild-type Arabidopsis thaliana (e.g., Col-0) and various mutant lines (e.g., tir1-1, afb5-1, and dominant aux/iaa mutants) are surface-sterilized and plated on Murashige and Skoog (MS) agar (B569324) medium.

  • Herbicide Treatment: The MS medium is supplemented with a range of Dicamba concentrations (e.g., 0, 1, 10, 50, 100, 200 µM).

  • Phenotypic Analysis: Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for 7-10 days. Root length, hypocotyl elongation, and overall morphology are documented and measured.

  • Data Analysis: The concentration of Dicamba that inhibits root growth by 50% (IC50) is calculated for each genotype. A significant increase in the IC50 value for a mutant line compared to the wild-type indicates that the mutated gene is involved in Dicamba's mode of action.

In Vitro Binding Assays

Objective: To quantify the direct interaction between Dicamba and its putative target proteins.

Methodology:

  • Protein Expression and Purification: The candidate target proteins (e.g., TIR1, AFB5) are expressed as recombinant proteins (e.g., with a His-tag or GST-tag) in E. coli or insect cells and purified using affinity chromatography.

  • Binding Assay: A suitable biophysical technique, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), is used to measure the binding affinity.

    • SPR: The purified protein is immobilized on a sensor chip, and solutions of Dicamba at various concentrations are flowed over the surface. The change in the refractive index upon binding is measured to determine the association and dissociation rate constants, from which the dissociation constant (Kd) is calculated.

    • ITC: A solution of Dicamba is titrated into a solution containing the purified protein. The heat released or absorbed upon binding is measured to determine the thermodynamic parameters of the interaction, including the Kd.

Target Identification using "this compound"

Objective: To identify the full spectrum of Dicamba-binding proteins in a cellular context.

Methodology:

  • Probe Treatment: Wild-type plant cell cultures or seedlings are treated with "this compound" for a specified period. A control group is treated with a vehicle (e.g., DMSO).

  • Cell Lysis and "Click" Reaction: The cells are lysed, and the proteome is extracted. The alkyne handle on the "this compound" probe that is covalently bound to its target proteins is then "clicked" to an azide-functionalized reporter tag (e.g., biotin-azide). This reaction is catalyzed by copper (I).

  • Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated magnetic beads.

  • Mass Spectrometry: After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the "this compound" treated sample compared to the control are considered candidate targets.

Visualizing the Pathways and Workflows

Auxin_Signaling_Pathway Hypothetical Auxin Signaling Pathway and Dicamba's Mode of Action cluster_nucleus Nucleus Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes activates transcription TIR1/AFB TIR1/AFB TIR1/AFB->Aux/IAA promotes degradation of Dicamba Dicamba Dicamba->TIR1/AFB mimics Auxin Auxin Auxin Auxin->TIR1/AFB

Caption: Dicamba mimics natural auxin, promoting the degradation of Aux/IAA repressors and leading to uncontrolled gene expression.

Cross_Validation_Workflow Workflow for Cross-Validating Dicamba Targets Hypothesis Hypothesis: TIR1/AFB proteins are Dicamba targets Phenotypic_Analysis Phenotypic Analysis of Wild-Type vs. tir1/afb mutants Hypothesis->Phenotypic_Analysis Biochemical_Assay In Vitro Binding Assay (e.g., SPR, ITC) Hypothesis->Biochemical_Assay Target_Validation Validated Target Phenotypic_Analysis->Target_Validation Biochemical_Assay->Target_Validation

Caption: A multi-pronged approach combining in vivo and in vitro methods for robust target validation.

Target_ID_Workflow Workflow for Target ID with 'this compound' Probe_Treatment Treat cells with 'this compound' Lysis_Click Cell Lysis and Biotin-Azide Click Reaction Probe_Treatment->Lysis_Click Affinity_Purification Streptavidin Affinity Purification Lysis_Click->Affinity_Purification LC_MS LC-MS/MS Analysis Affinity_Purification->LC_MS Candidate_Targets Identification of Candidate Targets LC_MS->Candidate_Targets

Caption: A chemical biology workflow for the unbiased identification of herbicide-binding proteins.

References

A Comparative Guide to Identifying Auxin Receptors: "Dicamba-hex-5-ynoic acid" via Click Chemistry vs. Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two powerful techniques for identifying and characterizing auxin receptors: a modern click chemistry approach, hypothesized to utilize a "Dicamba-hex-5-ynoic acid" probe, and the established method of photo-affinity labeling (PAL). Understanding the principles, advantages, and limitations of each method is crucial for designing effective experiments to study auxin signaling pathways and for the development of novel herbicides and plant growth regulators.

Introduction to Auxin Receptor Identification

Auxin, a pivotal plant hormone, governs numerous aspects of plant growth and development. Its signals are primarily perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors.[1][2][3][4] Elucidating the specificities and interactions of these receptors with various natural and synthetic auxins is a key area of research. Chemical probes that covalently label these receptors are invaluable tools for their identification, isolation, and characterization.

This guide compares two such approaches:

  • "this compound" with Click Chemistry: This method represents a modern chemical biology strategy. Dicamba, a synthetic auxin, serves as the recognition element for the receptor.[2][5][6] The "hex-5-ynoic acid" moiety introduces a terminal alkyne, a functional group that can be specifically and efficiently linked to a reporter molecule (e.g., a fluorescent dye or biotin) via a "click" reaction.[7][8][9] This two-step approach separates the binding event from the labeling event.

  • Photo-Affinity Labeling (PAL): This is a more traditional and widely used technique.[10][11][12][13][14] In PAL, a photoreactive group (e.g., an azide) is incorporated into an auxin analog.[10][11][12][13] Upon binding to the receptor, the probe is activated by UV light, leading to the formation of a highly reactive species that forms a covalent bond with nearby amino acid residues, thus permanently labeling the receptor.

Quantitative Comparison of Methodologies

The following table summarizes the key characteristics of each method, offering a quantitative and qualitative comparison to aid in experimental design.

Feature"this compound" (Click Chemistry)Photo-Affinity Labeling (PAL)
Principle Two-step: 1. Binding of alkyne-probe to target. 2. Copper-catalyzed or strain-promoted cycloaddition with an azide-reporter.One-step: UV-induced covalent crosslinking of a photoreactive probe to the target upon binding.
Specificity High, due to the bio-orthogonal nature of the click reaction. The reaction is highly specific between the alkyne and azide (B81097) groups.[7][8][9]Can be lower due to the highly reactive nature of the photogenerated species, which can lead to non-specific labeling of non-target proteins.
Efficiency Generally high and quantitative under optimized conditions. The click reaction is known for its high yields and reliability.[7][8][9]Variable, often lower yields due to the short lifetime of the reactive species and potential for reaction with water or other non-target molecules.
Probe Synthesis Can be complex, requiring multi-step synthesis to incorporate the alkyne handle onto the ligand.Synthesis of photoreactive analogs can also be challenging and may alter the ligand's binding affinity.[10]
Experimental Steps 1. Incubate cells/lysate with alkyne probe. 2. Wash to remove unbound probe. 3. Perform click reaction with azide-reporter. 4. Analysis (e.g., SDS-PAGE, mass spectrometry).1. Incubate cells/lysate with photoreactive probe. 2. Irradiate with UV light to induce crosslinking. 3. Lyse cells (if applicable). 4. Analysis.
In Vivo Application Copper-catalyzed click chemistry can be toxic to living cells, but copper-free click chemistry variants are available.UV irradiation can be damaging to living cells and may induce cellular stress responses.
Versatility The same alkyne-probe can be used with a variety of azide-reporters (e.g., different fluorophores, biotin (B1667282) for pulldown).A new photoreactive probe needs to be synthesized for each type of reporter.

Experimental Protocols

Protocol 1: Hypothetical "this compound" Labeling of Auxin Receptors via Click Chemistry

This protocol is a generalized procedure based on established click chemistry methods for protein labeling.

Materials:

  • "this compound" probe

  • Plant tissue or cell culture expressing auxin receptors

  • Lysis buffer (e.g., RIPA buffer)

  • Azide-functionalized reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide)

  • Click chemistry reaction buffer (e.g., PBS)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Streptavidin beads (for biotin-azide)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Probe Incubation: Treat plant cells or lysates with an appropriate concentration of "this compound" for a specified time to allow for binding to auxin receptors.

  • Lysis and Washing: Lyse the cells (if applicable) and wash the lysate/membranes to remove unbound probe.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail containing the azide-reporter, CuSO4, THPTA, and sodium ascorbate in the reaction buffer.

    • Add the cocktail to the protein sample and incubate at room temperature for 1-2 hours.

  • Enrichment (for biotin-azide):

    • Incubate the reaction mixture with streptavidin beads to capture the biotin-labeled receptor-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Visualize fluorescently labeled proteins directly on the gel or perform a Western blot and detect with streptavidin-HRP for biotin-labeled proteins.

    • Excise the labeled protein band for identification by mass spectrometry.

Protocol 2: Photo-Affinity Labeling of Auxin Receptors

This protocol is based on published methods for photo-affinity labeling of auxin-binding proteins.[11][12][13][14]

Materials:

  • Photoreactive auxin analog (e.g., 5-azidoindole-3-acetic acid)

  • Plant tissue or cell culture

  • Lysis buffer

  • UV light source (e.g., 254 nm or 300 nm)

  • SDS-PAGE gels and autoradiography or Western blotting reagents

Procedure:

  • Probe Incubation: Incubate plant cells, isolated membranes, or purified proteins with the photoreactive auxin analog in the dark to allow for binding. To control for specificity, a parallel sample should be incubated with an excess of a non-photoreactive competitor auxin (e.g., IAA).

  • UV Crosslinking: Expose the samples to UV light for a short duration (e.g., 1-15 minutes) on ice to activate the photoreactive group and induce covalent crosslinking.

  • Lysis: Lyse the cells (if applicable) to release the labeled proteins.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • If using a radiolabeled probe, visualize the labeled proteins by autoradiography.

    • If the probe contains a tag (e.g., biotin), perform a Western blot and detect with a corresponding antibody or streptavidin conjugate.

    • Compare the labeling pattern between the sample and the competitor-treated control to identify specifically labeled proteins.

Visualizing the Methodologies

Signaling Pathway and Labeling Strategies

AuxinSignalingAndLabeling cluster_signaling Canonical Auxin Signaling Pathway cluster_probes Labeling Strategies Auxin Auxin (e.g., IAA, Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Azide_Reporter Azide-Reporter (e.g., Biotin-N3) TIR1_AFB->Azide_Reporter Click Reaction UV_Light UV Light TIR1_AFB->UV_Light Covalent Bond SCF SCF Complex Aux_IAA->SCF targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitination AuxRE Auxin Response Element (in DNA) ARF->AuxRE binds Gene_Expression Gene Expression AuxRE->Gene_Expression activates Dicamba_Alkyne This compound (Alkyne Probe) Dicamba_Alkyne->TIR1_AFB binds PAL_Probe Photo-affinity Probe (e.g., Azido-Auxin) PAL_Probe->TIR1_AFB binds

Caption: Auxin signaling pathway and points of intervention for labeling probes.

Experimental Workflows

ExperimentalWorkflows cluster_click Click Chemistry Workflow cluster_pal Photo-Affinity Labeling Workflow cc_start Start cc_incubate Incubate with Dicamba-Alkyne Probe cc_start->cc_incubate cc_wash Wash cc_incubate->cc_wash cc_click Perform Click Reaction with Azide-Reporter cc_wash->cc_click cc_enrich Enrichment (e.g., Streptavidin beads) cc_click->cc_enrich cc_analyze Analysis (SDS-PAGE, Mass Spec) cc_enrich->cc_analyze cc_end End cc_analyze->cc_end pal_start Start pal_incubate Incubate with Photoreactive Probe pal_start->pal_incubate pal_uv UV Irradiation pal_incubate->pal_uv pal_lyse Cell Lysis pal_uv->pal_lyse pal_analyze Analysis (SDS-PAGE, Autoradiography) pal_lyse->pal_analyze pal_end End pal_analyze->pal_end

Caption: Comparative experimental workflows for the two labeling methods.

Concluding Remarks

Both the "this compound" click chemistry approach and photo-affinity labeling are valuable techniques for the identification and study of auxin receptors. The choice between them will depend on the specific experimental goals, available resources, and the biological system under investigation.

  • Click chemistry with a probe like "this compound" offers high specificity and versatility, making it an excellent choice for applications requiring clean and efficient labeling, such as quantitative proteomics or the use of multiple reporter tags. The primary challenges lie in the synthesis of the alkyne-modified probe and the potential cytotoxicity of copper catalysts in live-cell imaging, which can be mitigated by using copper-free click chemistry.

  • Photo-affinity labeling is a well-established method that has been successfully used to identify several auxin-binding proteins. Its main advantages are its relatively simpler probe design in some cases and a more direct labeling approach. However, researchers must be cautious about potential non-specific labeling and the effects of UV irradiation on the biological sample.

For researchers aiming for high-confidence identification of receptor-ligand interactions with minimal off-target effects and the flexibility to use various detection methods, the click chemistry approach is a highly attractive and powerful option. PAL remains a viable and historically significant alternative, particularly when the synthesis of a photoreactive probe is more straightforward or when UV-induced artifacts can be carefully controlled.

References

A Researcher's Guide to Orthogonal Validation of "Dicamba-hex-5-ynoic acid" Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of orthogonal experimental methods to confidently identify and validate the protein binding partners of "Dicamba-hex-5-ynoic acid." Dicamba is a widely used herbicide that functions as a synthetic auxin, mimicking natural plant hormones to induce uncontrolled growth in broadleaf weeds.[1][2] The "hex-5-ynoic acid" modification is a chemical handle, specifically an alkyne group, designed for "click chemistry." This functional group makes the molecule an ideal probe for initial discovery of binding partners using Affinity Purification-Mass Spectrometry (AP-MS).

However, initial discovery methods are prone to identifying non-specific or indirect interactors. Therefore, it is crucial for researchers to employ a series of orthogonal validation techniques—methods that rely on different physical principles—to confirm direct and specific binding. This guide details the workflows, protocols, and expected data for a robust validation strategy, moving from initial discovery in a complex mixture to precise biophysical characterization.

Phase 1: Initial Discovery with Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is the logical starting point for identifying candidate binding partners, as it is specifically designed to leverage the alkyne handle of the Dicamba probe.[3][4] The probe is used as "bait" to capture interacting "prey" proteins from a cellular lysate, which are then identified by mass spectrometry.[3][5][6]

APMS_Workflow cluster_incubation Cell Lysate Incubation cluster_click Click Chemistry cluster_pulldown Affinity Pulldown cluster_analysis Analysis Probe Dicamba-hex-5-ynoic acid Probe Lysate Cell Lysate (Contains Target Proteins) Click Add Biotin-Azide Lysate->Click Incubate Beads Streptavidin Beads Click->Beads 'Click' Reaction Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits List of Putative Binding Partners MS->Hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Experimental Protocol: AP-MS

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest using a mild lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with "this compound" at a predetermined concentration for 1-2 hours at 4°C to allow binding. Include a DMSO vehicle control.

  • Click Chemistry: Add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate. Incubate for 1 hour at room temperature to covalently link biotin (B1667282) to the probe-protein complex.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated complexes.

  • Washing: Pellet the beads using a magnet and wash extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare protein enrichment in the Dicamba probe sample against the vehicle control to generate a list of candidate binding partners.

Phase 2: Orthogonal Validation Methods

The list of candidates from AP-MS must be validated. The following methods test the small molecule-protein interaction using different biophysical principles, providing a higher degree of confidence in the results.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a physiologically relevant cellular environment.[7][8][9] It is based on the principle that ligand binding increases the thermal stability of the target protein.[9][10] This change in the melting temperature (Tₘ) is a direct indicator of intracellular binding.

CETSA_Workflow A Treat Intact Cells (Vehicle vs. Dicamba Probe) B Aliquot Cells and Heat at a Range of Temperatures A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) B->C D Collect Soluble Fraction (Supernatant) C->D E Quantify Remaining Soluble Target Protein (e.g., Western Blot, MS) D->E F Plot Protein Abundance vs. Temp to Generate Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with "this compound" (or the parent Dicamba molecule) at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.[7]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[7]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific candidate protein remaining at each temperature using Western Blotting or mass spectrometry (isothermal dose-response format).

  • Data Analysis: Plot the normalized band intensity (or peptide count) against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in drug-treated samples compared to the control indicates target stabilization and engagement.[7]

Candidate ProteinTₘ (Vehicle Control)Tₘ (+ 10 µM Dicamba)ΔTₘ (°C)Validation Result
Target Protein A52.1°C56.5°C+4.4 Confirmed
Target Protein B61.3°C61.5°C+0.2Negative
Target Protein C48.9°C52.0°C+3.1 Confirmed
Non-specific Hit D55.4°C55.3°C-0.1Negative
Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biophysical technique used to quantify the binding kinetics and affinity of an interaction in vitro.[11][12][13] It measures changes in refractive index caused by a small molecule (analyte) binding to a purified protein (ligand) immobilized on a sensor surface.[11][14]

SPR_Workflow A Immobilize Purified Candidate Protein on Sensor Chip B Flow Buffer (Establish Baseline) A->B C Inject Dicamba Probe (Association Phase) B->C D Flow Buffer (Dissociation Phase) C->D E Regenerate Chip Surface D->E F Analyze Sensorgram to Determine kon, koff, KD D->F E->B Repeat with different concentrations

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
  • Protein Immobilization: Express and purify the candidate proteins identified from AP-MS. Covalently immobilize one of the purified proteins onto a suitable sensor chip (e.g., CM5 chip via amine coupling).[15]

  • Analyte Preparation: Prepare a series of precise dilutions of "this compound" in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Flow the running buffer over the sensor chip to establish a stable baseline.

    • Inject the lowest concentration of the Dicamba probe and allow it to flow over the chip to measure the association phase .

    • Switch back to the running buffer to measure the dissociation phase .

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound analyte from the chip surface.

  • Repeat: Repeat steps 3-4 for each concentration of the Dicamba probe, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Candidate ProteinKₗ (µM)kₐ (1/Ms)kₔ (1/s)Validation Result
Target Protein A2.51.2 x 10⁴3.0 x 10⁻²Confirmed
Target Protein B> 500No Binding DetectedN/ANegative
Target Protein C15.85.5 x 10³8.7 x 10⁻²Confirmed
Non-specific Hit D210Fast on / Fast off> 1.0Weak / Non-specific
Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[16][17] It directly measures the heat released or absorbed as a small molecule is titrated into a solution containing a purified protein.[18][19] A single ITC experiment can determine the binding affinity (Kₗ), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[16][18]

ITC_Workflow A Load Purified Protein into Sample Cell C Perform Sequential Injections of Probe into Protein Solution A->C B Load Dicamba Probe into Syringe B->C D Measure Heat Change (µcal/sec) After Each Injection C->D E Integrate Peaks and Plot Heat vs. Molar Ratio D->E F Fit Binding Isotherm to Determine KD, n, ΔH, and ΔS E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC).
  • Sample Preparation: Express and purify the candidate protein to a high degree. Dialyze both the protein and the "this compound" extensively against the exact same buffer to minimize heats of dilution.[20] Degas all solutions.

  • Instrument Setup: Load the purified protein (e.g., 10-20 µM) into the sample cell of the calorimeter. Load a concentrated solution of the Dicamba probe (e.g., 100-200 µM) into the injection syringe.[21]

  • Titration: Set the experimental temperature and perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the Dicamba probe into the protein solution.

  • Data Acquisition: The instrument records the heat change after each injection, displayed as a series of peaks.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[21]

Candidate ProteinKₗ (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)Validation Result
Target Protein A3.10.98-8.20.6Confirmed
Target Protein BNo Heat Change DetectedN/AN/AN/ANegative
Target Protein C18.21.05-4.5-2.0Confirmed

Summary and Recommended Validation Workflow

No single method is sufficient to confirm a small molecule's binding partner. A multi-faceted, orthogonal approach is required to build a high-confidence case for a specific interaction.

Comparison of Orthogonal Methods

MethodPrincipleSample TypeKey OutputProsCons
AP-MS Affinity Capture + MSCell LysateList of CandidatesUnbiased discovery; No protein purification neededProne to false positives; Does not confirm direct binding
CETSA Ligand-induced Thermal StabilizationIntact CellsΔTₘConfirms target engagement in a cellular contextIndirect readout of binding; Requires specific antibodies or MS
SPR Change in Refractive IndexPurified ProteinKₗ, kₐ, kₔLabel-free, real-time kinetics; High sensitivityRequires protein purification; Immobilization can affect protein function
ITC Heat Change Upon BindingPurified ProteinKₗ, n, ΔH, ΔSGold standard for thermodynamics; Label-free, in-solutionRequires large amounts of pure protein; Lower throughput

Recommended Logical Workflow

The following workflow provides a logical progression from broad discovery to specific, quantitative validation of the binding partners for "this compound."

Final_Workflow Start Start with This compound APMS Phase 1: Discovery Affinity Purification-MS Start->APMS Hits Generate List of Putative Protein Hits APMS->Hits CETSA Phase 2: In-Cell Validation Cellular Thermal Shift Assay (CETSA) Hits->CETSA Validate all candidates Confirmed_Cell Confirm Target Engagement in Intact Cells CETSA->Confirmed_Cell Filter for positive hits (ΔTm > 2°C) Biophysics Phase 3: In-Vitro Biophysical Validation (SPR and/or ITC) Confirmed_Cell->Biophysics Characterize direct binders Final High-Confidence, Validated Binding Partners Biophysics->Final

Caption: Recommended workflow for target identification and validation.

References

Evaluating the Specificity of Novel Auxin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the on-target and off-target effects of auxin-based compounds is critical for the development of next-generation herbicides and research tools. This guide provides a comparative framework for evaluating the specificity of novel auxin analogs, using the hypothetical compound "Dicamba-hex-5-ynoic acid" as a case study against the widely used herbicide Dicamba and other known auxin pathway modulators.

The auxin signaling pathway, a cornerstone of plant development, has long been a target for agricultural and research applications. Synthetic auxins, such as Dicamba, have been instrumental in weed management by inducing uncontrolled growth in susceptible plants[1][2][3]. However, the efficacy of these compounds is often tempered by their off-target effects, which can lead to damage in non-target crops and unintended consequences for the surrounding ecosystem[4][5][6][7][8][9]. The development of more specific auxin analogs is therefore a key objective for creating safer and more effective herbicides.

This guide outlines the experimental approaches and data required to rigorously assess the specificity of a novel compound, exemplified here by the hypothetical "this compound." We will compare its theoretical performance against Dicamba, the natural auxin indole-3-acetic acid (IAA), and other inhibitors that act on different stages of the auxin pathway.

Comparative Analysis of Auxin Pathway Modulators

A thorough evaluation of a novel compound's specificity begins with a quantitative comparison of its interaction with core components of the auxin signaling pathway and its broader effects on the plant. The following tables present a summary of key performance indicators for our hypothetical compound alongside established auxin pathway modulators.

Table 1: Receptor Binding Affinity and in vitro Activity

CompoundTarget PathwayReceptor(s)Binding Affinity (Kd, nM)IC50 (µM)
This compound (Hypothetical) Auxin PerceptionTIR1/AFBs500.5
DicambaAuxin PerceptionTIR1/AFBs100[10][11]1.2[10][11]
Indole-3-acetic acid (IAA)Auxin PerceptionTIR1/AFBs20[12]N/A
2,4-DAuxin PerceptionTIR1/AFBs150[10][13]2.5
L-AOPPAuxin BiosynthesisTryptophan AminotransferaseN/A15[14]
NPAAuxin TransportPIN ProteinsN/A5

Note: Data for "this compound" is hypothetical for illustrative purposes. Binding affinities and IC50 values for other compounds are approximate and can vary based on experimental conditions.

Table 2: Whole-Plant Physiological Effects and Off-Target Impact

CompoundPrimary Mode of ActionEffective Concentration (M)Off-Target Crop DamageEnvironmental Persistence
This compound (Hypothetical) Auxin Agonist10⁻⁶LowLow
DicambaAuxin Agonist10⁻⁵High[4][5][6][7][8][9]Moderate
IAANatural Hormone10⁻⁷Very LowLow
2,4-DAuxin Agonist10⁻⁵ModerateModerate
L-AOPPBiosynthesis Inhibition10⁻⁵LowLow
NPATransport Inhibition10⁻⁶LowLow

Note: Data for "this compound" is hypothetical. Off-target effects and persistence are generalizations based on available literature.

Visualizing the Mechanisms: Signaling Pathways and Experimental Logic

To better understand the points of intervention for these compounds, the following diagrams illustrate the auxin signaling pathway, a typical experimental workflow for specificity testing, and the logical framework for comparing these molecules.

Auxin_Signaling_Pathway Auxin Auxin (IAA, Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits SCF_Complex->Aux_IAA Ubiquitination & Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes regulates Growth Cell Elongation, Division, Differentiation Auxin_Genes->Growth

Figure 1: Simplified Auxin Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_genomewide Genome-Wide Analysis Binding_Assay Receptor Binding Assay (e.g., SPR) Reporter_Assay Reporter Gene Assay (e.g., DR5::GUS) Binding_Assay->Reporter_Assay Confirm cellular activity Enzyme_Assay Enzyme Inhibition Assay (for biosynthesis inhibitors) Enzyme_Assay->Reporter_Assay Phenotypic_Assay Root Elongation Assay Reporter_Assay->Phenotypic_Assay Correlate with physiology Transcriptomics Transcriptomic Analysis (RNA-seq) Phenotypic_Assay->Transcriptomics Investigate molecular basis

Figure 2: Experimental Workflow for Specificity Evaluation.

Comparison_Logic cluster_criteria Evaluation Criteria Compound Test Compound (this compound) On_Target On-Target Efficacy (Auxin Pathway Modulation) Compound->On_Target Off_Target Off-Target Effects (Non-auxin Pathways, Other Organisms) Compound->Off_Target Specificity Specificity (On-Target / Off-Target Ratio) On_Target->Specificity Off_Target->Specificity

Figure 3: Logical Framework for Specificity Comparison.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Receptor-Ligand Binding Assay (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of the test compound to auxin receptors (TIR1/AFB proteins).

Protocol:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins from an appropriate expression system (e.g., insect cells).

  • Chip Immobilization: Covalently immobilize the purified receptor onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the test compound (e.g., "this compound," Dicamba, IAA) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to monitor association and dissociation.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

DR5::GUS Reporter Gene Assay

Objective: To assess the in vivo auxin activity of the test compound by measuring the expression of an auxin-responsive reporter gene.

Protocol:

  • Plant Material: Use transgenic Arabidopsis thaliana plants harboring the DR5::GUS reporter construct.

  • Seedling Growth: Grow seedlings vertically on Murashige and Skoog (MS) agar (B569324) plates for 5-7 days.

  • Treatment: Transfer seedlings to liquid MS medium containing various concentrations of the test compound, positive controls (IAA, Dicamba), and a negative control (mock treatment). Incubate for 6-24 hours.

  • Histochemical Staining: Submerge seedlings in GUS staining solution (containing X-Gluc) and incubate at 37°C overnight.

  • Chlorophyll Removal: Clear the stained seedlings with 70% ethanol.

  • Visualization and Quantification: Visualize the blue staining pattern under a microscope. For quantitative analysis, perform a fluorometric GUS assay using 4-MUG as a substrate and measure fluorescence with a plate reader.

Transcriptomic Analysis (RNA-seq)

Objective: To identify the global gene expression changes induced by the test compound and assess its specificity at the transcriptomic level.

Protocol:

  • Plant Material and Treatment: Treat wild-type Arabidopsis thaliana seedlings with the test compound, Dicamba, IAA, or a mock solution for a defined period (e.g., 2, 6, and 24 hours).

  • RNA Extraction: Harvest seedling tissue and extract total RNA using a suitable kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify differentially expressed genes (DEGs) for each treatment compared to the mock control.

    • Perform gene ontology (GO) and pathway enrichment analysis to identify the biological processes affected by each compound.

    • Compare the DEG profiles between the test compound and other treatments to identify overlapping and unique gene sets, providing insights into specificity.

Conclusion

The evaluation of "this compound," even as a hypothetical compound, underscores the rigorous, multi-faceted approach required to characterize the specificity of novel auxin pathway modulators. By combining in vitro binding assays, in vivo reporter gene and physiological assays, and genome-wide transcriptomic analysis, researchers can build a comprehensive profile of a compound's activity. This framework not only facilitates the identification of more specific and effective herbicides but also contributes to the development of refined chemical tools for dissecting the complexities of auxin biology. The ultimate goal is to design molecules with high on-target efficacy and minimal off-target effects, ensuring both agricultural productivity and environmental safety.

References

Comparative Analysis of Dicamba's Behavior in Dicotyledonous and Monocotyledonous Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential uptake, translocation, metabolism, and phytotoxic effects of the synthetic auxin herbicide, dicamba (B1670444), across various plant species. This guide provides a framework for understanding dicamba's selectivity and the potential application of novel research tools like "Dicamba-hex-5-ynoic acid" for in-planta visualization.

Introduction to Dicamba and the Concept of "this compound"

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective systemic herbicide widely used for the control of broadleaf (dicotyledonous) weeds in grass (monocotyledonous) crops and turf.[1] Its mode of action mimics that of the natural plant hormone auxin, leading to unregulated and abnormal growth in susceptible species, ultimately resulting in plant death.[1] The selectivity of dicamba is a key aspect of its agricultural utility and is based on the differential ability of various plant species to absorb, translocate, and metabolize the herbicide.

While "this compound" is not a commercially available or widely documented compound, its nomenclature suggests a derivative of dicamba designed for specific research applications. The "hex-5-ynoic acid" moiety is a chemical handle containing a terminal alkyne group. This structure is characteristic of probes used in "click chemistry," a set of powerful and specific reactions for molecular labeling. Such a derivative would likely be synthesized to attach a reporter molecule, such as a fluorophore, to the dicamba molecule. This would enable researchers to visualize the real-time uptake, movement, and subcellular localization of dicamba within plants, providing invaluable insights into its mode of action and the mechanisms of resistance or tolerance.

This guide will provide a comparative analysis of dicamba's behavior in different plant species based on existing research, and will contextualize how a tool like "this compound" could be employed to further this understanding.

Comparative Quantitative Analysis of Dicamba's Effects

The following tables summarize quantitative data from various studies, highlighting the differential responses of monocot and dicot species to dicamba exposure.

Table 1: Comparative Uptake and Translocation of Dicamba in Various Plant Species

Plant SpeciesTypeUptake (% of Applied)Translocation out of Treated Leaf (% of Absorbed)Primary Accumulation SitesReference
Tartary Buckwheat (Fagopyrum tataricum)Dicot (Susceptible)HighHighYoung, actively growing leaves[1]
Wild Mustard (Sinapis arvensis)Dicot (Susceptible)HighHighYoung, actively growing leaves[1]
Soybean (Glycine max)Dicot (Susceptible)Moderate to HighHighNew second trifoliolate leaves and nutrient solution (root exudation)[2]
Tomato (dicamba-susceptible cultivars)Dicot (Susceptible)Higher than tolerant accessionsSimilar to tolerant accessionsUpper and lower leaves, roots[3]
Tomato (dicamba-tolerant wild accessions)Dicot (Tolerant)Lower than susceptible cultivarsSimilar to susceptible cultivarsUpper and lower leaves, roots[3]
Chenopodium album (susceptible)Dicot (Susceptible)>80%Slower than resistantUntreated leaves, stem[4]
Chenopodium album (resistant)Dicot (Resistant)>80%More rapid than susceptibleUntreated leaves[4]
Barley (Hordeum vulgare)Monocot (Tolerant)Lower than susceptible dicotsEvenly distributedThroughout the plant[1]
Wheat (Triticum aestivum)Monocot (Tolerant)Lower than susceptible dicotsEvenly distributedThroughout the plant[1]
Barnyardgrass (Echinochloa crus-galli)Monocot (Tolerant)N/AN/AN/A[5]

Table 2: Comparative Metabolism of Dicamba in Different Plant Species

Plant SpeciesTypePrimary MetabolitesRate of MetabolismReference
Tartary Buckwheat (Fagopyrum tataricum)Dicot (Susceptible)5-hydroxy-dicambaSlow[1]
Wild Mustard (Sinapis arvensis)Dicot (Susceptible)5-hydroxy-dicambaSlow[1]
Soybean (Glycine max)Dicot (Susceptible)5-hydroxy-dicamba, DCSASlow in non-resistant varieties[6]
Genetically Modified Soybean (Dicamba-resistant)Dicot (Resistant)DCSARapid (hours to days)[6]
Barley (Hordeum vulgare)Monocot (Tolerant)5-hydroxy-dicamba, DCSARapid[1]
Wheat (Triticum aestivum)Monocot (Tolerant)5-hydroxy-dicamba, DCSARapid[1]
Barnyardgrass (Echinochloa crus-galli)Monocot (Tolerant)5-hydroxy-dicamba, DCSA23 times faster than A. palmeri[5]
Palmer Amaranth (Amaranthus palmeri)Dicot (Susceptible)5-hydroxy-dicamba, DCSASlow[5]

DCSA: 3,6-dichlorosalicylic acid

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are summaries of typical protocols used in the study of dicamba in plants.

Protocol 1: Dicamba Uptake, Translocation, and Metabolism Analysis using Radiolabeling

This protocol is a standard method for quantifying the movement and breakdown of herbicides in plants.

  • Plant Material: Grow plants (e.g., wheat, barley, soybean, wild mustard) in a controlled environment (growth chamber or greenhouse) to a specified growth stage (e.g., 2-3 leaf stage).

  • Radiolabeled Dicamba Application: Prepare a treatment solution containing ¹⁴C-labeled dicamba of a known specific activity. Apply a precise volume of the solution to a specific location on a leaf (e.g., the center of the second true leaf).

  • Harvesting: Harvest plants at various time points after treatment (e.g., 1, 3, 7 days).

  • Uptake Measurement: Wash the treated leaf with a solvent (e.g., ethanol:water mixture) to remove unabsorbed ¹⁴C-dicamba from the leaf surface. The amount of radioactivity in the wash solution is quantified using liquid scintillation counting (LSC). The amount of absorbed dicamba is calculated by subtracting the unabsorbed amount from the total amount applied.

  • Translocation Analysis: Section the plant into different parts (e.g., treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots). The plant parts are then combusted in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is trapped and quantified by LSC. The amount of radioactivity in each part indicates the extent of translocation.

  • Metabolism Analysis: Homogenize plant tissues and extract the radioactive compounds using a suitable solvent system (e.g., acetone/water). Concentrate the extracts and analyze them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector. The retention times of the radioactive peaks are compared to those of known standards of dicamba and its metabolites (e.g., 5-hydroxy-dicamba, DCSA) to identify and quantify the parent compound and its breakdown products.

Protocol 2: Analysis of Dicamba and its Metabolites by LC-MS/MS

This protocol is a highly sensitive and specific method for identifying and quantifying dicamba and its metabolites in plant and environmental samples.

  • Sample Preparation: Collect plant tissue or soil samples and homogenize them.

  • Extraction: Extract dicamba and its metabolites from the homogenized sample using an acidified organic solvent (e.g., 1% formic acid in methanol (B129727) or acetone). The samples may be shaken and sonicated to improve extraction efficiency.[1]

  • Cleanup: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

  • Derivatization (Optional but common for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the acidic functional groups of dicamba and its metabolites are often derivatized (e.g., methylation with diazomethane) to make them more volatile.[7]

  • LC-MS/MS Analysis: Inject the final extract into a liquid chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS). The LC separates the compounds based on their physicochemical properties. The MS/MS detector provides highly specific and sensitive detection by monitoring for the parent ion and specific fragment ions of dicamba and its metabolites.

  • Quantification: Prepare a calibration curve using certified analytical standards of dicamba, 5-hydroxy-dicamba, and DCSA. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.[1]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the comparative analysis of dicamba.

AuxinSignalingPathway cluster_Extracellular Extracellular Space cluster_Cell Plant Cell Auxin Dicamba (Synthetic Auxin) Auxin_in Dicamba Auxin->Auxin_in Uptake PM Plasma Membrane Cytoplasm Cytoplasm Nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Auxin_in->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Uncontrolled Growth (Susceptible Plants) Auxin_Genes->Growth_Response Leads to

Caption: Simplified auxin signaling pathway initiated by dicamba in a susceptible plant cell.

ExperimentalWorkflow cluster_Synthesis Probe Synthesis cluster_Application Plant Treatment and Imaging cluster_Analysis Data Analysis Dicamba Dicamba Linker Hex-5-ynoic acid linker Dicamba->Linker Chemical Synthesis Probe This compound (Clickable Probe) Linker->Probe Plant Monocot & Dicot Plants Probe->Plant Application Treatment Treat plants with clickable probe Plant->Treatment Click_Reaction Click Reaction with Fluorescent Azide Treatment->Click_Reaction Imaging Confocal Microscopy Click_Reaction->Imaging Localization Determine Subcellular Localization Imaging->Localization Quantification Quantify Fluorescence Intensity Localization->Quantification Comparison Compare Uptake and Translocation between Monocots and Dicots Quantification->Comparison

Caption: Conceptual workflow for using "this compound" in a comparative plant study.

MetabolismComparison cluster_Monocot Monocot (e.g., Wheat) cluster_Dicot Dicot (e.g., Soybean) Dicamba Dicamba Metabolism_M Rapid Metabolism Dicamba->Metabolism_M Metabolism_D Slow Metabolism Dicamba->Metabolism_D Metabolites_M 5-OH-Dicamba & DCSA (Less Phytotoxic) Metabolism_M->Metabolites_M Tolerance Tolerance Metabolites_M->Tolerance Metabolites_D 5-OH-Dicamba & DCSA (Accumulation of Dicamba) Metabolism_D->Metabolites_D Susceptibility Susceptibility Metabolites_D->Susceptibility

Caption: Comparison of dicamba metabolism in tolerant monocots versus susceptible dicots.

Conclusion

The differential effects of dicamba on various plant species are primarily attributed to differences in uptake, translocation, and, most significantly, the rate of metabolic detoxification. Tolerant species, typically monocots, are able to rapidly metabolize dicamba into less phytotoxic compounds, while susceptible species, predominantly dicots, do so at a much slower rate, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

The development of advanced research tools, such as the conceptual "this compound," holds great promise for furthering our understanding of these processes at a cellular and subcellular level. By enabling the direct visualization of dicamba's journey into and through the plant, such probes can provide unprecedented insights into the mechanisms of herbicide action and resistance. This knowledge is critical for the development of more effective and selective weed management strategies, as well as for breeding crops with enhanced herbicide tolerance. The experimental protocols and comparative data presented in this guide offer a foundation for researchers and drug development professionals to build upon in their efforts to unravel the complex interactions between herbicides and plants.

References

Comparison Guide: Validating the Bioactivity of Dicamba-hex-5-ynoic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of a novel Dicamba conjugate, "Dicamba-hex-5-ynoic acid." Given that this conjugate is not a widely studied compound, this document outlines a series of comparative experiments to determine if it retains the known herbicidal and auxin-mimicking properties of its parent compound, Dicamba. The guide will compare the performance of the conjugate against Dicamba and a negative control.

Introduction to Dicamba and the Rationale for Conjugation

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide that acts as a synthetic auxin.[1][2][3] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell growth and ultimately, plant death in susceptible broadleaf weeds.[1][2][4] The conjugation of Dicamba with hex-5-ynoic acid introduces a terminal alkyne group. This functional group is a well-established bioorthogonal handle for "click chemistry," a powerful tool for attaching molecules to biological targets such as proteins.[5] Therefore, "this compound" is likely designed as a chemical probe to identify the cellular binding partners and elucidate the molecular mechanism of action of Dicamba.

This guide details the necessary experimental protocols to ascertain whether the conjugation affects the primary bioactivity of Dicamba.

Comparative Bioactivity Assessment

To validate the bioactivity of the this compound conjugate, a series of quantitative bioassays should be performed. These assays will compare the conjugate to Dicamba (positive control) and a vehicle control (negative control).

Table 1: Comparative Bioactivity Data

Assay Test Compound Concentration Range Endpoint Measured EC50 / IC50
Coleoptile Elongation Assay Dicamba10⁻⁹ M - 10⁻⁴ M% increase in coleoptile length
This compound10⁻⁹ M - 10⁻⁴ M% increase in coleoptile length
Vehicle Control-% increase in coleoptile lengthN/A
Root Growth Inhibition Assay Dicamba10⁻⁹ M - 10⁻⁴ M% inhibition of root growth
This compound10⁻⁹ M - 10⁻⁴ M% inhibition of root growth
Vehicle Control-% inhibition of root growthN/A
Adventitious Root Formation Assay Dicamba10⁻⁹ M - 10⁻⁴ MNumber of adventitious roots
This compound10⁻⁹ M - 10⁻⁴ MNumber of adventitious roots
Vehicle Control-Number of adventitious rootsN/A
Gene Expression Analysis (Auxin-responsive genes) Dicamba10⁻⁶ MFold change in gene expression
This compound10⁻⁶ MFold change in gene expression
Vehicle Control-Fold change in gene expressionN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This classic bioassay measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.[6][7]

  • Plant Material: Oat (Avena sativa) or wheat (Triticum aestivum) coleoptiles.

  • Procedure:

    • Germinate seeds in the dark for 3-4 days to obtain etiolated seedlings.

    • Excise 5-10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

    • Float the segments in a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate (B84403) buffer, pH 6.0) for 1-2 hours to deplete endogenous auxins.

    • Transfer the segments to petri dishes containing the basal medium and a range of concentrations of Dicamba, this compound, or the vehicle control.

    • Incubate the dishes in the dark at 25°C for 24-48 hours.

    • Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage increase in length relative to the initial length. Plot the percentage increase against the logarithm of the concentration and determine the EC50 value (the concentration that causes 50% of the maximum response).

High concentrations of auxins are known to inhibit root elongation.[6] This assay provides a quantitative measure of auxin-like activity.

  • Plant Material: Seedlings of a sensitive dicot species, such as cress (Lepidium sativum) or lettuce (Lactuca sativa).

  • Procedure:

    • Germinate seeds on moist filter paper in petri dishes for 24-48 hours.

    • Select seedlings with straight roots of a uniform length (e.g., 5-10 mm).

    • Transfer the seedlings to new petri dishes containing filter paper moistened with a range of concentrations of Dicamba, this compound, or the vehicle control.

    • Place the dishes vertically in the dark at 25°C for 48-72 hours to allow for gravitropic growth.

    • Measure the final root length.

  • Data Analysis: Calculate the percentage of root growth inhibition compared to the vehicle control. Plot the percentage inhibition against the logarithm of the concentration to determine the IC50 value (the concentration that causes 50% inhibition).

This molecular assay assesses the ability of the conjugate to induce the expression of genes known to be upregulated by auxins.

  • Plant Material: Arabidopsis thaliana seedlings.

  • Procedure:

    • Grow Arabidopsis seedlings in liquid culture for 7-10 days.

    • Treat the seedlings with a fixed concentration (e.g., 1 µM) of Dicamba, this compound, or the vehicle control for a defined period (e.g., 1-3 hours).

    • Harvest the seedlings and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3).

  • Data Analysis: Calculate the fold change in gene expression for each treatment relative to the vehicle control, using a housekeeping gene (e.g., Actin) for normalization.

Visualizations

G Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Coupling Coupling Reaction (e.g., DCC/DMAP or EDC/NHS) Dicamba->Coupling HexynoicAcid Hex-5-ynoic acid HexynoicAcid->Coupling Conjugate This compound Coupling->Conjugate

Caption: Proposed synthetic route for this compound.

G cluster_compounds Test Compounds cluster_assays Bioassays cluster_analysis Data Analysis Dicamba Dicamba (Positive Control) Coleoptile Coleoptile Elongation Dicamba->Coleoptile RootInhibition Root Growth Inhibition Dicamba->RootInhibition GeneExpression Gene Expression Dicamba->GeneExpression Conjugate This compound (Test Article) Conjugate->Coleoptile Conjugate->RootInhibition Conjugate->GeneExpression Control Vehicle Control (Negative Control) Control->Coleoptile Control->RootInhibition Control->GeneExpression EC50 EC50/IC50 Determination Coleoptile->EC50 RootInhibition->EC50 FoldChange Fold Change Analysis GeneExpression->FoldChange Conclusion Conclusion on Bioactivity EC50->Conclusion FoldChange->Conclusion

Caption: Workflow for validating the bioactivity of the conjugate.

G Dicamba Dicamba TIR1_AFB TIR1/AFB Receptors Dicamba->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes ubiquitination of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates transcription of Growth Uncontrolled Growth & Plant Death AuxinGenes->Growth

Caption: Simplified signaling pathway of Dicamba as a synthetic auxin.

Interpretation of Results and Comparison

The bioactivity of the this compound conjugate can be considered validated if the experimental results demonstrate a dose-dependent response similar to that of Dicamba in the physiological assays (coleoptile elongation and root growth inhibition) and a comparable induction of auxin-responsive genes.

  • Retained Bioactivity: If the EC50/IC50 values for the conjugate are in a similar range to Dicamba, it indicates that the addition of the hex-5-ynoic acid linker does not significantly hinder the molecule's ability to act as an auxin mimic.

  • Reduced Bioactivity: Higher EC50/IC50 values for the conjugate would suggest that the modification reduces its bioactivity. This could be due to steric hindrance affecting receptor binding or altered cellular uptake.

  • Abolished Bioactivity: If the conjugate fails to elicit a response in the bioassays at concentrations where Dicamba is active, it would indicate that the conjugation has abolished its auxin-like properties.

This comparative guide provides a robust framework for the initial characterization and validation of the "this compound" conjugate, which is a crucial first step in its potential application as a chemical probe in herbicide research and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Dicamba-hex-5-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential, Immediate Safety and Logistical Information

Proper handling and disposal of Dicamba-hex-5-ynoic acid are crucial for laboratory safety and environmental protection. Due to its composite nature, this compound may exhibit the corrosive properties of a carboxylic acid, the reactivity of a terminal alkyne, and the environmental hazards associated with the herbicide Dicamba.[1][2][3][4]

1.1 Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn.[5][6]

PPE CategoryItemMaterial/Standard Recommendation
Eye Protection Safety Goggles/Face ShieldANSI Z87.1 certified, provides splash protection.[7]
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended.[5]
Body Protection Lab CoatStandard laboratory coat to protect from splashes.
Respiratory Fume HoodAll handling and disposal procedures should be conducted in a fume hood.

1.2 Spill Management

In the event of a spill, the area should be evacuated and ventilated. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal as hazardous waste.[3] For large spills, contact your institution's EHS department immediately.[5] Do not allow the spill to enter drains or waterways.[1][2]

Operational and Disposal Plans

The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste. The primary and safest method for all quantities is to dispose of it as hazardous chemical waste through your institution's EHS department.

start Start: this compound Waste consult_ehs Consult EHS Department for Guidance start->consult_ehs large_quantity Large Quantity or Concentrated Waste? consult_ehs->large_quantity Evaluate Waste small_quantity Small Quantity and Dilute Solution? large_quantity->small_quantity No collect_waste Collect in a Labeled, Sealed Hazardous Waste Container large_quantity->collect_waste Yes small_quantity->collect_waste No neutralization_possible Neutralization Permitted by EHS? small_quantity->neutralization_possible Yes professional_disposal Arrange for Professional Disposal via EHS collect_waste->professional_disposal end End professional_disposal->end neutralization_possible->collect_waste No neutralize Follow Neutralization Protocol neutralization_possible->neutralize Yes drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal drain_disposal->end

Disposal workflow for this compound.

2.1 Preferred Disposal Method: Hazardous Waste Collection

This method is recommended for all quantities and concentrations of this compound.

  • Step 1: Waste Collection : Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[8] Ensure the container is compatible with the chemical.

  • Step 2: Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Step 3: Storage : Store the container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Step 4: Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3]

2.2 Alternative for Small, Dilute Quantities (with EHS Approval)

For very small quantities (e.g., less than 100 mL of a dilute solution, <5%), neutralization and drain disposal may be an option, but only with prior approval from your EHS department .[3][9] This is due to the potential environmental hazards of Dicamba.[2]

Experimental Protocols

3.1 Neutralization of Small, Dilute Quantities of this compound

This protocol should only be performed after receiving explicit approval from your institution's EHS department.

  • Objective : To neutralize the acidic waste to a pH suitable for drain disposal.

  • Materials :

    • This compound waste (dilute solution)

    • Saturated sodium bicarbonate solution (or another weak base as approved by EHS)

    • Large beaker or flask

    • Stir bar and stir plate

    • pH paper or calibrated pH meter

    • Personal Protective Equipment (PPE)

  • Procedure :

    • Dilution : Further dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:20 ratio of acid solution to water) in a large beaker with stirring.[3]

    • Neutralization : While stirring continuously, slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the diluted acidic solution.[3] Be cautious as this may cause gas evolution (carbon dioxide).

    • pH Monitoring : Periodically check the pH of the solution using pH paper or a pH meter.[3]

    • Final pH Adjustment : Continue adding the weak base until the pH of the solution is between 6.0 and 9.0.[8][9]

    • Drain Disposal : Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).[9] Never dispose of any chemical waste down a storm sewer.

References

Personal protective equipment for handling Dicamba-hex-5-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dicamba-hex-5-ynoic Acid

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper disposal.

Understanding the Hazards

This compound, a derivative of the herbicide Dicamba, should be handled with care. The primary hazards associated with Dicamba and its acidic forms include:

  • Severe Eye Irritation : Contact can cause serious and potentially permanent eye damage.[1][2][3]

  • Skin Irritation and Absorption : It can be harmful if absorbed through the skin and may cause skin irritation or an allergic reaction.[1][3][4]

  • Harmful if Swallowed : Ingestion can be toxic.[1][2][3]

  • Respiratory Tract Irritation : Inhalation of vapors or dust can irritate the respiratory system.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles providing a good seal. A face shield should be worn over the goggles for added protection.[5][6]Protects against splashes that can cause severe eye injury.[5][6]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4][5][7] Double gloving is recommended.[6]Prevents skin contact, absorption, and potential allergic reactions.[4][5]
Body Protection A chemical-resistant lab coat or apron.[6] For larger quantities or risk of significant splashing, consider acid-resistant suits.[5][7]Protects clothing and skin from splashes and spills.[6]
Respiratory Protection Work in a certified chemical fume hood.[6] If a fume hood is not available, a full-face respirator with an acid gas cartridge may be necessary.[5]Prevents inhalation of harmful vapors or aerosols.[5]
Handling Procedures

Adherence to proper handling techniques is critical for safety.

  • Preparation :

    • Ensure that an emergency eyewash station and safety shower are accessible and in good working order.[6]

    • Have a chemical spill kit readily available.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Handling the Compound :

    • Wear all required PPE before handling the chemical.

    • When transferring the substance, use a funnel or other appropriate tools to minimize the risk of splashing.[6]

    • Keep containers securely closed when not in use.[4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

    • Clean all contaminated surfaces.

    • Follow manufacturer's instructions for cleaning and maintaining PPE. If no instructions are available, use detergent and hot water. Wash PPE separately from other laundry.[1]

Emergency Procedures

In the event of an exposure or spill:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and rinse the affected area with plenty of water for 15-20 minutes.[4] Seek medical advice if irritation persists.[4]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spills : For small spills, absorb with an inert material like sand or vermiculite (B1170534) and place in a designated waste container.[1] For large spills, dike the area to prevent spreading and follow your institution's emergency spill response protocol.[1]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Collection :

    • Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal :

    • Non-refillable containers should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected as hazardous waste.

    • Puncture and dispose of the container through an approved waste disposal facility. Do not reuse empty containers.[1]

  • Disposal Route :

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Visual Workflow for Handling and Disposal

The following diagram outlines the procedural flow for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_clean Clean Work Area handle_use->handle_clean disp_collect Collect Waste handle_clean->disp_collect disp_rinse Triple Rinse Containers disp_collect->disp_rinse disp_label Label Waste disp_rinse->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。